3-Bromo-2-chlorothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHOQKKCPJELBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369160 | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-73-3 | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-chlorothiophene (CAS: 40032-73-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-chlorothiophene is a halogenated heterocyclic compound that serves as a pivotal building block in organic synthesis. Its unique substitution pattern offers differential reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized thiophene derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and key applications of this compound, with a particular focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols for its use in cross-coupling reactions and the synthesis of biologically relevant scaffolds are presented, alongside visualizations of key reaction workflows to aid in practical application.
Chemical and Physical Properties
This compound is a clear, colorless to yellowish liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 40032-73-3 | [2] |
| Molecular Formula | C₄H₂BrClS | [2] |
| Molecular Weight | 197.48 g/mol | [2] |
| Appearance | Clear colorless to yellowish liquid | [1] |
| Boiling Point | 70 °C at 9 mmHg | [1] |
| Density | 1.808 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.6 | [1] |
Safety and Handling
This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet (SDS). Key precautions include avoiding breathing vapors, wearing protective gloves, eye protection, and face protection, and ensuring adequate ventilation.[2]
Synthesis
Proposed Synthesis Workflow
References
An In-Depth Technical Guide to 3-Bromo-2-chlorothiophene: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Dihalogenated Thiophene Building Block
3-Bromo-2-chlorothiophene is a halogenated heterocyclic compound of significant interest in organic synthesis. Its structure, featuring a thiophene ring substituted with two different halogens at adjacent positions, provides a versatile platform for the selective introduction of functional groups. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond is the cornerstone of its synthetic utility, allowing for programmed, stepwise functionalization. This guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and practical applications of this compound, offering field-proven insights for its effective use in the laboratory.
Core Physicochemical and Safety Data
A foundational understanding of a reagent's properties is paramount for its safe and effective handling. This compound is a clear, colorless to yellowish liquid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂BrClS | [2][3][4] |
| Molecular Weight | 197.48 g/mol | [2][3] |
| Appearance | Clear colorless to yellowish liquid | [1] |
| Density | 1.808 g/mL at 25 °C | [1] |
| Boiling Point | 70 °C at 9 mm Hg | [1] |
| CAS Number | 40032-73-3 | [2][3] |
Safety and Handling
This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
GHS Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [5]
-
Avoid breathing vapors or mist.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
In case of exposure, immediately flush eyes or skin with copious amounts of water and seek medical attention.[5][6]
Synthetic Accessibility
While this compound is commercially available from various suppliers, understanding its synthesis provides context for its reactivity and potential impurities. A common strategy for the synthesis of 3-halothiophenes involves the selective reduction of polyhalogenated precursors. For instance, the parent compound, 3-bromothiophene, is prepared by the debromination of 2,3,5-tribromothiophene. This approach is necessary because direct bromination of thiophene overwhelmingly yields the 2-bromo isomer.
A plausible and logical synthetic route to this compound would involve the selective bromination of 2-chlorothiophene at the adjacent 3-position.
References
Physical properties of 3-Bromo-2-chlorothiophene
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in organic synthesis. The information presented is intended to support laboratory research, chemical process development, and safety assessments. All quantitative data is summarized for clarity, and generalized experimental protocols for key physical measurements are provided.
Chemical Identity and Structure
Summary of Physical Properties
The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physical properties as reported in the literature.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to yellow or orange liquid | [2][4] |
| Boiling Point | 70 °C at 9 mmHg73 °C at 11 mmHg195 °C (predicted) | [2][4][5] |
| Density | 1.808 g/mL at 25 °C1.84 g/mL (Specific Gravity 20/20) | [2][4][5] |
| Refractive Index (n²⁰/D) | 1.6 | [2][4][5] |
| Flash Point | 102 °C | [4][5] |
| Purity | Typically >97.0% (GC) | [4][5] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [5] |
Detailed Experimental Protocols (Generalized)
While specific experimental reports for determining the physical properties of this exact compound are not detailed in common literature, the following represents standard laboratory protocols for such measurements.
Determination of Boiling Point (Reduced Pressure)
The boiling point is a fundamental property for distillation and purification. For compounds like this compound, which may have a high boiling point at atmospheric pressure, vacuum distillation is often employed.
Methodology:
-
Apparatus Setup: Assemble a micro-distillation apparatus, including a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: Place a small volume of this compound and a boiling chip or magnetic stir bar into the distillation flask.
-
Procedure:
-
Gradually reduce the pressure within the apparatus to the desired level (e.g., 9-11 mmHg).
-
Begin heating the distillation flask gently using a heating mantle or oil bath.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
-
Data Reporting: The boiling point should be reported along with the pressure at which it was measured (e.g., 73 °C / 11 mmHg).[4][5]
Determination of Density
Density is a crucial parameter for reagent measurement and process calculations.
Methodology:
-
Apparatus: A pycnometer (specific gravity bottle) of a known volume and a calibrated analytical balance are required.
-
Procedure:
-
Measure the mass of the clean, dry pycnometer.
-
Fill the pycnometer with the sample liquid (this compound), ensuring no air bubbles are present. The temperature should be controlled, typically at 25 °C.[2]
-
Measure the mass of the filled pycnometer.
-
The mass of the liquid is the difference between the two measurements.
-
-
Calculation: Density (ρ) is calculated using the formula:
-
ρ = mass / volume
-
The result is reported in g/mL at the specified temperature.
-
Determination of Refractive Index
The refractive index is a characteristic property useful for identifying and assessing the purity of a liquid sample.
Methodology:
-
Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) is used. The instrument should be temperature-controlled, typically to 20 °C.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the prism of the refractometer.
-
Close the prism and allow the sample to reach thermal equilibrium.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
-
Data Reading: Read the refractive index value directly from the instrument's scale. The value is reported as n²⁰/D, indicating measurement at 20°C using the sodium D-line.[2]
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of characterizing a chemical substance and the interrelation of its physical properties.
Caption: A logical workflow for the characterization of a chemical's physical properties.
Caption: Relationship diagram of this compound's core physical properties.
Safety and Handling
According to GHS classifications, this compound is associated with several hazards.[1]
-
Hazard Statements:
-
Signal Word: Warning[1]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
This guide serves as a technical resource for professionals working with this compound. For all laboratory work, users should consult a comprehensive Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 40032-73-3 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 40032-73-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 40032-73-3 | TCI AMERICA [tcichemicals.com]
A Technical Guide to 3-Bromo-2-chlorothiophene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-chlorothiophene, a halogenated thiophene derivative of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
This compound is a substituted five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is substituted with a bromine atom at the 3-position and a chlorine atom at the 2-position.
The unequivocal IUPAC name for this compound is This compound .[1]
Structural Diagram
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below. This data is crucial for its application in synthesis and for its characterization.
| Property | Value |
| Molecular Formula | C4H2BrClS |
| Molecular Weight | 197.48 g/mol [1][2] |
| Boiling Point | 70 °C at 9 mmHg |
| Density | 1.808 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.6 |
| Appearance | Clear colorless to yellowish liquid |
| CAS Number | 40032-73-3[1] |
Spectroscopic data for this compound is available and includes 13C NMR and Mass Spectrometry data which can be found in public databases such as PubChem.[1]
Experimental Protocol: Synthesis of this compound
Reaction: Bromination of 2-chlorothiophene
Materials:
-
2-chlorothiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorothiophene (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Applications and Safety
Applications:
This compound serves as a versatile building block in organic synthesis. Its utility is particularly noted in the preparation of more complex thiophene-containing molecules for applications in:
-
Pharmaceuticals: As an intermediate for the synthesis of active pharmaceutical ingredients.
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Dyestuffs: As a precursor in the synthesis of organic dyes.
Safety and Handling:
This compound is classified as a hazardous substance.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-chlorothiophene. The data presented herein is essential for the structural elucidation and quality control of this important heterocyclic compound, which serves as a versatile building block in the synthesis of pharmaceuticals and advanced materials.
Molecular Structure and NMR Data Correlation
The structure of this compound, with the standard numbering of the thiophene ring, is foundational to understanding its NMR spectra. The molecule contains two non-equivalent aromatic protons and four distinct carbon atoms, each giving rise to a unique signal in the ¹H and ¹³C NMR spectra, respectively.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts and coupling constants are influenced by the electronegativity and spatial arrangement of the bromine and chlorine substituents.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 6.99 | Doublet (d) | 5.8 |
| H-5 | 7.21 | Doublet (d) | 5.8 |
Note: Predicted data based on analysis of similar compounds. Actual values may vary depending on solvent and experimental conditions.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, one for each carbon atom in the thiophene ring. The chemical shifts are indicative of the electronic environment of each carbon, with the carbons bearing the halogen substituents appearing at lower fields.
| Carbon | Chemical Shift (δ) ppm |
| C2 | 120.3 |
| C3 | 111.4 |
| C4 | 127.8 |
| C5 | 129.2 |
Note: Predicted data based on analysis of similar compounds. Actual values may vary depending on solvent and experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, adaptable for use with modern NMR spectrometers.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 64 scans, depending on the desired signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Acquisition Time: Approximately 2-4 seconds.
¹³C NMR Spectroscopy Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction on the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
For ¹H spectra, integrate the signals to determine the relative proton ratios.
Logical Workflow for NMR Analysis
The process of obtaining and interpreting NMR spectra follows a logical progression from sample preparation to final structural confirmation. This workflow is crucial for ensuring accurate and reproducible results in a research and development setting.
This comprehensive guide provides the necessary spectral data and procedural information for the confident identification and analysis of this compound using ¹H and ¹³C NMR spectroscopy. The provided protocols and workflows are designed to be readily implemented in a modern chemical research environment.
Decoding 3-Bromo-2-chlorothiophene: A Spectroscopic Guide for Researchers
An In-depth Technical Guide to the Mass Spectrometry and Infrared Analysis of a Key Halogenated Heterocycle
For scientists engaged in the intricate world of drug discovery and materials science, the precise characterization of molecular structures is paramount. 3-Bromo-2-chlorothiophene, a halogenated heterocyclic compound, serves as a versatile building block in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of the mass spectrometric and infrared spectroscopic analysis of this compound, offering insights into its structural elucidation and quality assessment.
Unveiling the Molecular Blueprint: Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound, the presence of two different halogen atoms, bromine and chlorine, each with characteristic isotopic distributions, results in a distinctive and informative mass spectrum.
The Molecular Ion Cluster: A Halogen Signature
The molecular ion peak in the mass spectrum of this compound is not a single peak but a cluster of peaks, a direct consequence of the natural isotopic abundances of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl).[1] The relative abundances of these isotopes (79Br: 81Br ≈ 1:1 and 35Cl: 37Cl ≈ 3:1) give rise to a characteristic pattern of peaks at M, M+2, and M+4, where M is the mass of the molecular ion containing the most abundant isotopes (79Br and 35Cl).[1] The expected molecular weight of this compound (C₄H₂BrClS) is approximately 197.49 g/mol .[2]
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | m/z (approx.) | Contributing Isotopes | Relative Intensity (Approx.) |
| [M]⁺ | 196 | C₄H₂⁷⁹Br³⁵ClS | 100% |
| [M+2]⁺ | 198 | C₄H₂⁸¹Br³⁵ClS / C₄H₂⁷⁹Br³⁷ClS | 132% |
| [M+4]⁺ | 200 | C₄H₂⁸¹Br³⁷ClS | 33% |
Note: Intensities are relative to the [M]⁺ peak and are calculated based on the natural isotopic abundances of Br and Cl.
Fragmentation Pathway: Deconstructing the Molecule
Upon electron ionization, the molecular ion of this compound undergoes fragmentation, providing valuable structural information. The fragmentation process is guided by the relative strengths of the chemical bonds and the stability of the resulting fragments.
A plausible fragmentation pathway for this compound is initiated by the loss of one of the halogen atoms. The C-Br bond is generally weaker than the C-Cl bond, suggesting that the initial loss of a bromine radical is a likely event. Subsequent fragmentation may involve the loss of the chlorine atom or cleavage of the thiophene ring.
Probing Vibrational Modes: Infrared Spectroscopy Analysis
Infrared (IR) spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of chemical bonds. For this compound, the IR spectrum reveals characteristic absorptions corresponding to the thiophene ring and the carbon-halogen bonds.
Characteristic Absorption Bands
The IR spectrum of this compound can be divided into several key regions:
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the thiophene ring typically appear in the region of 3100-3000 cm⁻¹.[3][4]
-
Thiophene Ring Stretching: The C=C and C-C stretching vibrations within the aromatic thiophene ring give rise to a series of bands, usually in the 1600-1400 cm⁻¹ region.[5][6]
-
C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the ring C-H bonds occur at lower frequencies. In-plane bending is often observed between 1250-1000 cm⁻¹, while out-of-plane bending gives rise to strong absorptions in the 900-650 cm⁻¹ range, which can be diagnostic of the substitution pattern.[5][7]
-
C-S Stretching: The stretching vibration of the carbon-sulfur bond within the thiophene ring is typically found in the 850-600 cm⁻¹ region.[5]
-
C-Cl and C-Br Stretching: The stretching vibrations of the carbon-chlorine and carbon-bromine bonds are expected to appear in the fingerprint region, generally below 800 cm⁻¹. The C-Cl stretch is typically in the 850-550 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, usually between 680-500 cm⁻¹.[8]
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H Stretch |
| 1600 - 1400 | Thiophene Ring C=C and C-C Stretch |
| 1250 - 1000 | C-H In-Plane Bend |
| 900 - 650 | C-H Out-of-Plane Bend |
| 850 - 600 | C-S Stretch |
| 850 - 550 | C-Cl Stretch |
| 680 - 500 | C-Br Stretch |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the analytical data, the following experimental protocols are recommended.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical distribution.
-
Infrared Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)
-
Sample Preparation: Place a small drop of liquid this compound or a few milligrams of the solid compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding vibrational modes based on established correlation tables and literature data for substituted thiophenes.
Conclusion
The combined application of mass spectrometry and infrared spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. The distinctive isotopic pattern in the mass spectrum serves as a clear indicator of the presence of both bromine and chlorine, while the fragmentation pattern offers insights into the molecule's connectivity. Complementarily, the infrared spectrum provides a detailed fingerprint of the functional groups and the overall molecular structure. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their scientific endeavors.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
The Strategic Utility of 3-Bromo-2-chlorothiophene in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-chlorothiophene has emerged as a cornerstone building block in organic synthesis, prized for its predictable and sequential reactivity. This dihalogenated heterocycle offers chemists a powerful tool for the controlled, site-selective introduction of diverse functionalities. The strategic heart of its utility lies in the pronounced reactivity difference between the carbon-bromine (C-Br) bond at the C3 position and the more robust carbon-chlorine (C-Cl) bond at the C2 position. This guide provides an in-depth exploration of the core transformations involving this compound, including chemoselective cross-coupling reactions and orthogonal metal-halogen exchange pathways. By synthesizing mechanistic principles with field-proven protocols, this document serves as a comprehensive resource for professionals engaged in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.
Introduction: The Unique Profile of a Dihalogenated Heterocycle
This compound (CAS: 40032-73-3) is a liquid at room temperature with a molecular weight of 213.48 g/mol .[1] Its synthetic power does not stem from its physical properties, but from the electronic disparity of its two halogen substituents. The thiophene ring, an electron-rich aromatic system, serves as the scaffold for a C3-Br bond and a C2-Cl bond, creating a predictable hierarchy of reactivity that can be exploited for stepwise molecular construction.
The Reactivity Dichotomy: A Cornerstone of Synthetic Strategy
The fundamental principle governing the use of this compound is the differential reactivity of its carbon-halogen bonds in the most common and synthetically valuable transformations.
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The C-Br bond, with a lower bond dissociation energy (approx. 276-290 kJ/mol) compared to the C-Cl bond (approx. 339-346 kJ/mol), undergoes this oxidative addition significantly faster.[2][3] This kinetic preference allows for highly chemoselective functionalization at the C3 position while leaving the C2-Cl bond intact for subsequent transformations.[4]
-
Halogen-Metal Exchange: When using organolithium or Grignard reagents at low temperatures, the bromine atom is preferentially exchanged for a metal (lithium or magnesium bromide). This selectivity is also rooted in the weaker C-Br bond, enabling the formation of a potent 3-thienyl nucleophile that can be trapped with various electrophiles.[5]
This inherent reactivity difference provides a powerful strategic advantage, enabling the design of elegant and efficient multi-step syntheses from a single, versatile starting material.
Caption: Reactivity hierarchy of this compound.
Chapter 1: Chemoselective Cross-Coupling Reactions - Harnessing the C-Br Bond
The selective functionalization of the C3-Br bond via palladium-catalyzed cross-coupling reactions is the most widely employed strategy utilizing this compound. Careful selection of the catalyst, ligand, base, and solvent is critical for maximizing yield and maintaining selectivity.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a robust method for introducing aryl or vinyl groups at the C3 position.[4]
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of a Pd(0) complex into the C-Br bond, which is kinetically favored over the C-Cl bond.[2][6] This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 3-aryl-2-chlorothiophene product and regenerate the Pd(0) catalyst.[6]
Experimental Protocol: Selective Suzuki Coupling
The following protocol is adapted from procedures for analogous 3-bromo-7-chloro-benzothiophene systems and represents a typical starting point for optimization.[4]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst mixture (e.g., Pd(OAc)₂, 2 mol% and a phosphine ligand like PPh₃, 8 mol%).
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90-98 |
| Thiophen-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 95 | ~80-92 |
| 4-Vinylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~85-93 |
| Yields are representative estimates based on similar dihalide systems and require empirical validation. |
Stille Coupling
The Stille reaction couples the halide with an organotin reagent, offering an alternative, powerful C-C bond-forming method that is tolerant of a wide variety of functional groups.[7][8]
Mechanistic Insight: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7][9] The transmetalation step with the organostannane is often the rate-limiting step and can be accelerated with additives like Cu(I) salts or by using polar aprotic solvents like DMF.[8][10]
Experimental Protocol: Stille Coupling
-
Reaction Setup: To a flame-dried flask, add this compound (1.0 eq.) and the organostannane reagent (e.g., tributyl(aryl)stannane, 1.1 eq.).
-
Catalyst/Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an anhydrous, degassed solvent like toluene or DMF.
-
Degassing: Purge the system with inert gas for 15-20 minutes.
-
Reaction: Heat the mixture, typically to 90-110 °C, and stir for 12-16 hours.
-
Work-up: After cooling, dilute the reaction with a solvent like ethyl acetate. To remove tin byproducts, wash the organic phase with an aqueous solution of KF or filter through a pad of silica gel treated with triethylamine.[7] Dry and concentrate the organic phase.
-
Purification: Purify via flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting the C3-Br bond with a terminal alkyne.[11][12] This reaction is crucial for synthesizing conjugated systems used in materials science.
Mechanistic Insight: This reaction typically involves a dual catalytic system.[13] The palladium cycle facilitates the oxidative addition and reductive elimination, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-complex.[13] An amine base is required to deprotonate the alkyne and neutralize the HBr byproduct.[12]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent/Reagents: Add an amine solvent like triethylamine (which also acts as the base) or a mixture of THF and an amine. Add the terminal alkyne (1.2 eq.).
-
Degassing: Thoroughly degas the mixture by purging with argon.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. The reaction is often rapid (1-4 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic layers, dry, and concentrate.
-
Purification: Purify by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of pharmaceutical compounds, the formation of C-N bonds is paramount. The Buchwald-Hartwig amination enables the coupling of the C3-Br bond with primary or secondary amines.[14][15]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the 3-amino-2-chlorothiophene product.[14] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, especially for challenging substrates.[16]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox): In an inert atmosphere glovebox, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath to 80-110 °C with stirring. Monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify by flash column chromatography.
Chapter 2: Orthogonal Reactivity - Halogen-Metal Exchange
An alternative to palladium catalysis is the use of halogen-metal exchange, which provides a powerful nucleophile at the C3 position for reaction with a wide range of electrophiles.
Mechanistic Insight: At low temperatures (-78 °C), organolithium reagents like n-butyllithium (n-BuLi) rapidly and selectively exchange with bromine over chlorine.[5] This process forms a 3-thienyllithium species. Similarly, activated magnesium can be used to form the corresponding Grignard reagent, 3-(magnesiobromide)-2-chlorothiophene, again leveraging the higher reactivity of the C-Br bond.[17][18] The resulting organometallic intermediate must be used immediately.
Caption: Workflow for lithiation and electrophilic trapping.
Experimental Protocol: Lithiation and Electrophilic Quench
This protocol is adapted from general procedures for the lithiation of 3-bromothiophene.[5]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon), add a solution of this compound (1.0 eq.) in anhydrous THF (to achieve ~0.5 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Exchange: Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-lithium exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq., e.g., DMF, dry ice, an aldehyde) dropwise, keeping the temperature at -78 °C.
-
Warming: After the addition, stir for another hour at -78 °C before allowing the reaction to slowly warm to room temperature over several hours.
-
Work-up: Cool the flask in an ice bath and carefully quench with a saturated aqueous NH₄Cl solution. Extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography.
Chapter 3: Application Case Study - Synthesis of Thieno[3,2-b]thiophene Derivatives
The true measure of a building block's utility is its application in the synthesis of valuable functional molecules. This compound and its derivatives are key precursors to fused thiophene systems, such as thieno[3,2-b]thiophene, which are vital components in organic electronic materials like organic field-effect transistors (OFETs) and organic photovoltaics.[19]
A concise synthesis of 3-alkylthieno[3,2-b]thiophenes highlights this application.[20] While the literature often starts with 3-bromothiophene, the principles are directly applicable. The strategy involves first creating a 3-substituted thiophene, followed by an intramolecular cyclization to form the fused ring system. Using this compound allows for the initial installation of a side chain via cross-coupling at C3, with the C2-chloro atom remaining as a potential site for further modification of the final fused system.
Synthetic Strategy Outline:
-
Suzuki Coupling: A Suzuki coupling reaction is performed on this compound with an appropriate boronic acid to install a side chain at the C3 position.
-
Cyclization Precursor Formation: The newly introduced group is chemically modified to prepare for the ring-closing reaction.
-
Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization reaction forms the second thiophene ring, yielding the thieno[3,2-b]thiophene core.
This approach demonstrates how the predictable, stepwise functionalization of this compound enables the efficient construction of complex, high-value heterocyclic systems that are central to advancing materials science.[19]
Conclusion
This compound is a quintessential example of a strategic building block in modern organic synthesis. Its value is derived from the predictable and exploitable difference in reactivity between its C-Br and C-Cl bonds. This inherent chemoselectivity allows for a logical and stepwise approach to molecular construction, whether through palladium-catalyzed cross-coupling at the C3-position or via halogen-metal exchange. The ability to reserve the C2-position for a subsequent transformation adds another layer of synthetic utility. As chemists continue to push the boundaries in drug discovery and materials science, the demand for versatile and reliable building blocks will only increase. The principles and protocols outlined in this guide demonstrate that this compound is exceptionally well-positioned to meet this need, enabling the efficient and elegant synthesis of the complex molecules of tomorrow.
References
- 1. This compound | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. scribd.com [scribd.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. adichemistry.com [adichemistry.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
Electron-rich aromatic properties of brominated thiophenes
An In-depth Technical Guide on the Electron-Rich Aromatic Properties of Brominated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic properties, synthesis, and reactivity of brominated thiophenes. Thiophene, an electron-rich five-membered aromatic heterocycle, serves as a crucial building block in medicinal chemistry and materials science. The introduction of bromine atoms to the thiophene ring significantly modulates its electronic characteristics and reactivity, creating versatile intermediates for further functionalization. This document details the impact of bromination on the thiophene core, presents key quantitative data, outlines detailed experimental protocols, and illustrates important chemical transformations.
Electronic Properties of Brominated Thiophenes
Thiophene is considered electron-rich due to the participation of the sulfur atom's lone pair electrons in the aromatic π-system, resulting in a higher electron density than benzene. This inherent property makes it highly susceptible to electrophilic substitution reactions.
The substitution of hydrogen with bromine, an electronegative halogen, introduces competing electronic effects:
-
Inductive Effect (-I): Bromine is more electronegative than carbon and pulls electron density away from the thiophene ring through the sigma bond. This effect is deactivating.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This effect is activating and directs incoming electrophiles to the ortho and para positions.
In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution compared to unsubstituted thiophene. However, the bromine atom still acts as an ortho-para director for subsequent reactions. Furthermore, the C-Br bond provides a reactive handle for a vast array of cross-coupling reactions, which is the primary utility of these compounds.
Spectroscopic and Physicochemical Data
The electronic perturbations caused by bromine substitution are quantifiable through various analytical techniques. The following tables summarize key data for common brominated thiophenes.
Table 1: ¹³C NMR Chemical Shifts (δ in ppm) for Brominated Thiophenes in CDCl₃
| Compound | C2 | C3 | C4 | C5 |
|---|---|---|---|---|
| Thiophene | 125.6 | 127.4 | 127.4 | 125.6 |
| 2-Bromothiophene | 112.9 | 130.5 | 128.2 | 127.0 |
| 3-Bromothiophene | 126.1 | 110.8 | 130.6 | 122.0 |
| 2,5-Dibromothiophene | 115.4 | 132.0 | 132.0 | 115.4 |
| 2,3-Dibromothiophene | 115.1 | 114.7 | 132.8 | 128.0 |
Data compiled from various sources and typical values.
Table 2: Electrochemical Properties of Brominated Thiophenes
| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO Level (eV) |
|---|---|---|
| Thiophene | 1.60 | -6.1 |
| 2-Bromothiophene | 1.75 | -6.25 |
| 2,5-Dibromothiophene | 1.90 | -6.4 |
Note: Values are approximate and can vary based on experimental conditions. The HOMO level is estimated from the oxidation potential.
Synthesis of Brominated Thiophenes: Experimental Protocols
The regioselective synthesis of brominated thiophenes is fundamental to their use. The electron-rich nature of the thiophene ring allows for direct bromination, often without a Lewis acid catalyst.
Protocol: Synthesis of 2-Bromothiophene
This protocol describes the selective monobromination of thiophene at the C2 position using N-Bromosuccinimide (NBS).
Materials:
-
Thiophene
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve thiophene (1.0 eq) in a 1:1 mixture of glacial acetic acid and dichloromethane in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath with stirring.
-
Dissolve N-Bromosuccinimide (1.0 eq) in the same solvent mixture and add it dropwise to the thiophene solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via fractional distillation to yield pure 2-bromothiophene.
Reactivity and Applications in Cross-Coupling Reactions
Brominated thiophenes are exceptionally valuable building blocks for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a site for forming new carbon-carbon or carbon-heteroatom bonds.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid, to form a C-C bond.[1][2][3] It is one of the most widely used cross-coupling reactions due to the mild reaction conditions and the low toxicity of the boron reagents.
The catalytic cycle involves three main steps: oxidative addition of the bromothiophene to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][4]
References
A Comprehensive Technical Guide to 3-Bromo-2-chlorothiophene: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 3-bromo-2-chlorothiophene, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and its significant applications, particularly in the development of blockbuster pharmaceuticals.
Nomenclature and Identification: Unambiguous Compound Recognition
Accurate identification of chemical compounds is paramount for reproducible scientific research. This compound is known by several synonyms, and its unique identifiers are crucial for database searches and procurement.
Synonyms and Identifiers:
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 40032-73-3[1] |
| Other Names | 2-Chloro-3-bromothiophene, 3-bromo-2-chloro-thiophene[1] |
| Molecular Formula | C4H2BrClS[1] |
| Molecular Weight | 197.48 g/mol [1] |
Physicochemical and Spectroscopic Data
Understanding the physical and spectral properties of this compound is essential for its handling, characterization, and use in synthetic chemistry.
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Clear colorless to yellowish liquid | [2] |
| Boiling Point | 70 °C at 9 mmHg | [2] |
| Density | 1.808 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.6 | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constants would be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms of the thiophene ring. The carbons attached to the halogens will be significantly shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the presence of both bromine and chlorine atoms. The molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, as well as C-S and C-halogen vibrations.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be achieved through the regioselective bromination of 2-chlorothiophene. The following protocol is designed as a self-validating system, with in-process checks to ensure the desired outcome.
Experimental Protocol: Synthesis of this compound
Principle: This synthesis involves the electrophilic bromination of 2-chlorothiophene. The chlorine atom at the 2-position deactivates the ring towards electrophilic substitution but directs the incoming electrophile (bromine) primarily to the 5-position and to a lesser extent, the 3-position. By carefully controlling the reaction conditions, the formation of the 3-bromo isomer can be favored. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.
Materials:
-
2-Chlorothiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorothiophene (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Bromination: Dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous DMF and add it dropwise to the cooled solution of 2-chlorothiophene over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing (Self-Validation): Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize any acid), and brine. The color change in the sodium thiosulfate wash (from colorless to slightly yellow if excess bromine is present) serves as a visual check.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Self-Validation): Purify the crude product by fractional distillation under reduced pressure to yield pure this compound. The boiling point and refractive index of the purified product should match the literature values.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dictated by the presence of two halogen atoms on the thiophene ring. The bromine at the 3-position is more susceptible to metal-halogen exchange and cross-coupling reactions than the chlorine at the 2-position. This differential reactivity is a cornerstone of its utility in organic synthesis.
A particularly important derivative is 3-(bromomethyl)-2-chlorothiophene . This compound is typically synthesized via the radical bromination of 2-chloro-3-methylthiophene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The bromomethyl group is a highly reactive electrophilic handle, readily participating in nucleophilic substitution reactions.
Applications in Drug Development: A Gateway to Thienopyridine Drugs
Thiophene and its derivatives are prominent scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9][10] this compound and its derivatives are particularly valuable as building blocks for the synthesis of thienopyridine-class drugs, most notably the antiplatelet agent clopidogrel (Plavix®) .[11][12][13]
The Role in Clopidogrel Synthesis:
Clopidogrel is an irreversible inhibitor of the P2Y12 receptor, which plays a crucial role in ADP-induced platelet aggregation.[11] The thienopyridine core of clopidogrel is a key structural feature responsible for its pharmacological activity. While the exact industrial synthesis of clopidogrel is proprietary, a common synthetic strategy involves the use of a 2-chloro-3-thienylmethyl moiety, which can be derived from 3-(bromomethyl)-2-chlorothiophene.
The general synthetic logic involves the alkylation of a suitable amine with the 2-chloro-3-thienylmethyl group. The presence of the chlorine atom on the thiophene ring is believed to influence the electronic properties and metabolic stability of the final drug molecule.
Caption: Role of 3-(bromomethyl)-2-chlorothiophene in drug synthesis.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, with profound implications for drug discovery and development. Its unique reactivity profile, stemming from the differential reactivity of its two halogen substituents, allows for its strategic incorporation into complex molecular architectures. As demonstrated by its role in the synthesis of the blockbuster antiplatelet drug clopidogrel, a deep understanding of the chemistry of this compound provides researchers with a powerful tool for the creation of novel and impactful therapeutic agents. This guide serves as a foundational resource for scientists and researchers, enabling them to harness the full potential of this important heterocyclic compound.
References
- 1. This compound | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound(40032-73-3) MS spectrum [chemicalbook.com]
- 4. 3-Bromothiophene(872-31-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Bromo-2-chlorothiophene from 2,3,5-tribromothiophene
An In-Depth Guide to the
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 3-Bromo-2-chlorothiophene, a valuable halogenated heterocyclic building block for pharmaceutical and materials science research. The described methodology begins with the readily available starting material, 2,3,5-tribromothiophene, and proceeds through a selective reductive debromination to yield the key intermediate, 3-bromothiophene. Subsequent regioselective chlorination at the activated C2 position affords the target compound. This guide offers detailed experimental procedures, mechanistic insights, troubleshooting advice, and safety protocols tailored for researchers, scientists, and professionals in drug development.
Introduction
Halogenated thiophenes are cornerstone synthons in the fields of medicinal chemistry, agrochemicals, and organic electronics. The specific placement of different halogen atoms on the thiophene ring allows for fine-tuning of a molecule's steric and electronic properties, as well as providing orthogonal synthetic handles for subsequent cross-coupling reactions. This compound (CAS No. 40032-73-3) is a particularly useful intermediate, enabling selective functionalization at either the bromine- or chlorine-bearing carbon.
Direct synthesis of this substitution pattern is challenging due to the inherent reactivity of the thiophene ring, which favors electrophilic substitution at the α-positions (C2 and C5). Therefore, an indirect, multi-step approach is required. The most reliable and scalable route involves the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene, followed by a two-step transformation: the selective removal of the highly reactive α-bromines and a subsequent, targeted chlorination.[1] This document details this robust synthetic pathway.
Overall Synthetic Pathway
The transformation from 2,3,5-tribromothiophene to this compound is achieved in two distinct experimental stages. First, a selective reductive debromination at the α-positions (C2 and C5) is performed, followed by a regioselective electrophilic chlorination at the newly available and highly activated C2 position.
References
Introduction: Harnessing Chemoselectivity for Thiophene Functionalization
An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-2-chlorothiophene
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in pharmaceutical and materials science for the synthesis of complex biaryl and hetero-biaryl structures.[1]
This guide focuses on a specific, yet highly valuable, application: the Suzuki-Miyaura coupling of this compound. This dihalogenated heterocycle is a powerful building block, but its utility hinges on the ability to perform reactions with high site-selectivity. The inherent differences in the reactivity of the C-Br and C-Cl bonds provide a handle for chemoselective functionalization. Typically, the more reactive C-Br bond can be selectively coupled under specific conditions, leaving the C-Cl bond intact for subsequent transformations. This stepwise approach allows for the controlled and efficient synthesis of di- and tri-substituted thiophene derivatives, which are core motifs in numerous pharmacologically active agents.[4][5]
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction's selectivity, provide optimized protocols, and offer practical insights to ensure successful and reproducible outcomes.
Mechanistic Rationale: The Basis of Chemoselectivity
The efficacy of the Suzuki-Miyaura reaction relies on a well-understood catalytic cycle involving a palladium catalyst.[6] The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition : The cycle begins with a low-valent Pd(0) species inserting itself into the carbon-halogen bond of the electrophile (the thiophene). This is typically the rate-determining step and the key to achieving chemoselectivity.[2] The relative reactivity of halogens for oxidative addition is generally I > Br > OTf >> Cl.[2][7] This established trend is due to the bond dissociation energies of the carbon-halogen bonds; the weaker C-Br bond will react preferentially over the stronger C-Cl bond.
-
Transmetalation : The newly formed Pd(II) complex then undergoes ligand exchange with an organoboron species. The role of the base is critical here; it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group to the palladium center.[1][8][9]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chlorothiophene: A Guide for Synthetic Strategy and Method Development
An Application Note and Protocol Guide
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the palladium-catalyzed cross-coupling reactions of 3-bromo-2-chlorothiophene. This versatile building block is of significant interest in the synthesis of pharmaceuticals and organic electronic materials. This guide details the strategic considerations and practical execution of key cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, with a focus on achieving regioselective functionalization. We present detailed, field-tested protocols, mechanistic insights, and data-driven recommendations to enable robust and reproducible synthetic outcomes.
Introduction: The Synthetic Utility of Dihalogenated Thiophenes
This compound is a valuable heterocyclic starting material due to the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C3 position while leaving the C2 position available for subsequent transformations. This orthogonal reactivity is a cornerstone of efficient synthetic strategies, enabling the construction of complex, multi-substituted thiophene derivatives which are prevalent in various applications.
The thiophene core is a key pharmacophore in numerous approved drugs and a fundamental component in organic semiconductors. The ability to precisely install different functionalities at specific positions on the thiophene ring is therefore of paramount importance. This application note serves as a practical guide to harnessing the synthetic potential of this compound.
The Principle of Regioselective Cross-Coupling
The success of using this compound as a synthetic linchpin hinges on the difference in bond dissociation energies (BDE) of the C-Br and C-Cl bonds. The C-Br bond has a lower BDE, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial and often rate-determining step in most cross-coupling catalytic cycles. This inherent reactivity difference allows for a high degree of chemoselectivity.
Workflow for Sequential Functionalization
Using 3-Bromo-2-chlorothiophene in pharmaceutical synthesis
An In-Depth Guide to the Strategic Application of 3-Bromo-2-chlorothiophene in Modern Pharmaceutical Synthesis
Authored by a Senior Application Scientist
Preamble: The Strategic Value of Differentiated Reactivity in Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, integral to the structure of numerous marketed drugs.[1][2][3][4] Its value is derived not only from its bioisosteric relationship with the phenyl ring but also from the rich chemistry it enables. Within the family of thiophene building blocks, this compound stands out as a uniquely powerful intermediate. Its utility is rooted in the differentiated reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This intrinsic electronic difference allows for programmed, regioselective functionalization, enabling chemists to build molecular complexity in a controlled, stepwise manner. This guide provides a detailed exploration of the strategic use of this compound, complete with field-proven protocols and mechanistic insights for researchers at the forefront of drug discovery.
Core Application I: Sequential, Regioselective Cross-Coupling Reactions
The primary strategic advantage of this compound is the ability to perform sequential cross-coupling reactions. The C3-Br bond can be selectively functionalized under relatively mild conditions, leaving the more robust C2-Cl bond intact for a subsequent, often distinct, chemical transformation. This opens a direct pathway to di-substituted thiophenes with precisely controlled architecture.
Workflow for Sequential Cross-Coupling
The logical flow of a sequential coupling strategy is depicted below. The initial reaction targets the more labile C-Br bond, followed by a second coupling at the C-Cl position, which typically requires more forcing conditions (e.g., different ligands, higher temperatures).
Caption: Sequential cross-coupling workflow using this compound.
A. Suzuki-Miyaura Coupling: Building Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for its broad functional group tolerance and the commercial availability of a vast array of boronic acids.[5][6][7][8][9] When applied to this compound, it provides a robust method for introducing aryl or vinyl substituents selectively at the C3 position.
This protocol details the selective coupling of an arylboronic acid at the C3 position, preserving the C2-chloro substituent for further functionalization.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 3:1 ratio) or 1,4-dioxane. The final concentration should be approximately 0.1-0.2 M with respect to the thiophene substrate.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the 3-aryl-2-chlorothiophene intermediate.
| Parameter | Condition | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Selected for high reactivity with C-Br bonds while minimizing reactivity with the C-Cl bond under these conditions. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation and neutralizes the acid generated during the catalytic cycle. |
| Solvent | Toluene/Ethanol, Dioxane/H₂O | Biphasic or polar aprotic solvents that facilitate the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Sufficient to drive the catalytic cycle for the C-Br bond without significantly activating the C-Cl bond. |
B. Stille Coupling: An Alternative C-C Bond Formation
The Stille reaction offers a valuable alternative to Suzuki coupling, utilizing organostannane reagents.[10] Organostannanes are often stable to air and moisture and can be purified by chromatography, but their toxicity and the difficulty of removing tin byproducts are significant drawbacks.[11][12] The reaction proceeds via a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Reaction Setup: In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 equiv.), the organostannane reagent (e.g., tributyl(aryl)stannane, 1.1 equiv.), a palladium source such as PdCl₂(PPh₃)₂ (3-5 mol%), and anhydrous lithium chloride (LiCl, 3.0 equiv.) in a dry flask.
-
Solvent Addition: Add a dry, degassed aprotic polar solvent like DMF or THF.
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.[13] The addition of LiCl is crucial as it facilitates the transmetalation step by breaking up palladium-halide dimers and promoting the dissociation of ligands.
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent like diethyl ether and wash with an aqueous solution of potassium fluoride (KF). The KF solution precipitates the tin byproducts as insoluble fluorides, which can be removed by filtration through celite. Further wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
C. Buchwald-Hartwig Amination: Forging Critical C-N Bonds
The formation of carbon-nitrogen bonds is paramount in pharmaceutical synthesis, and the Buchwald-Hartwig amination has revolutionized this field.[14][15][16] This reaction allows for the coupling of amines with aryl halides under relatively mild conditions, a transformation that was previously challenging.[17][18] The differential reactivity of this compound is again exploited to achieve selective amination at the C3-position.
-
Reaction Setup: In an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand like XPhos, 4-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent and Execution: Add a dry, degassed solvent such as toluene or dioxane. Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. The choice of ligand is critical; bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.[14]
-
Workup and Purification: Cool the reaction mixture to ambient temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash chromatography.
Core Application II: Synthesis of Fused Heterocyclic Systems
Beyond serving as a platform for cross-coupling, this compound is a precursor for building fused ring systems like thieno[3,2-b]thiophenes. These scaffolds are of great interest in materials science and as bioisosteres for larger aromatic systems in drug design.[13][19][20][21]
Synthetic Pathway to Thieno[3,2-b]thiophenes
A common strategy involves using 3-bromothiophene derivatives as the starting point for annulation of the second thiophene ring.[20][22] The process often involves sequential lithiation, sulfur insertion, and cyclization.
Caption: General pathway for thieno[3,2-b]thiophene synthesis.
This protocol is adapted from general strategies for annulating a second thiophene ring onto a pre-functionalized thiophene.[21][22]
-
Thiolate Formation: Cool a solution of a 3-bromothiophene derivative (1.0 equiv.) in anhydrous THF to -78 °C under argon. Add n-butyllithium (1.1 equiv.) dropwise and stir for 30 minutes. Add elemental sulfur (S₈, 1.2 equiv.) in one portion and allow the mixture to warm slowly to room temperature. This generates the lithium thiolate intermediate in situ.
-
Alkylation: Cool the mixture back to 0 °C and add an α-haloacetate, such as methyl 2-bromoacetate (1.1 equiv.). Stir at room temperature until the reaction is complete (2-4 hours).
-
Workup (Intermediate): Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude thioether intermediate, which can be purified by chromatography or used directly.
-
Cyclization: Dissolve the thioether intermediate in a suitable solvent like methanol or THF. Add a base such as sodium methoxide (NaOMe, 2.0 equiv.) and heat the reaction to reflux. This promotes an intramolecular Dieckmann-type condensation to form the fused ring system.
-
Final Workup: After completion, cool the reaction, neutralize with dilute acid (e.g., 1 M HCl), and extract with an organic solvent. The organic extracts are washed, dried, and concentrated. The final thieno[3,2-b]thiophene product is purified by recrystallization or column chromatography.
Case Study: Building Blocks for Antiplatelet Agents
Thiophene derivatives are central to the structure of major antiplatelet drugs. For instance, the thienopyridine core is the key pharmacophore in drugs like Prasugrel.[23][24][25] The synthesis of these complex molecules relies on key thiophene intermediates. While not directly this compound, its close derivative, 3-(bromomethyl)-2-chlorothiophene, serves as a powerful electrophile for constructing these scaffolds.[26]
Synthesis of a Prasugrel Precursor
The synthesis of Prasugrel involves the creation of a tetrahydrothieno[3,2-c]pyridine core. This is often achieved by reacting a suitable piperidine derivative with a reactive thiophene species.
Caption: Conceptual synthesis of a thienopyridine core for antiplatelet drugs.
This demonstrates how functionalized thiophenes, derived from precursors like this compound, are essential for building the complex heterocyclic systems found in modern pharmaceuticals. The ability to install reactive handles like a bromomethyl group is a direct extension of the chemistry enabled by the parent halogenated thiophene.[26][27]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Buy Prasugrel metabolite | 239466-74-1 [smolecule.com]
- 24. benchchem.com [benchchem.com]
- 25. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Application Notes: 3-Bromo-2-chlorothiophene as a Versatile Building Block for Novel Agrochemicals
Introduction
3-Bromo-2-chlorothiophene is a halogenated heterocyclic compound that serves as a valuable and versatile starting material in the synthesis of a wide range of functionalized thiophene derivatives. Its distinct reactivity, stemming from the differential reactivity of the bromine and chlorine substituents, allows for selective functionalization, making it an attractive scaffold for the development of novel agrochemicals. The thiophene ring is a well-established toxophore in many commercially successful fungicides, insecticides, and herbicides. The introduction of specific substituents onto the this compound core can lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.
These application notes provide an overview of the utility of this compound in the synthesis of a hypothetical fungicide, herein named "Thiochlorfen," and outline detailed protocols for its preparation and evaluation.
Application in Fungicide Synthesis: The Case of Thiochlorfen
Thiochlorfen is a hypothetical succinate dehydrogenase inhibitor (SDHI) fungicide designed to control a broad spectrum of fungal pathogens in cereal and fruit crops. The synthesis of Thiochlorfen utilizes this compound as a key intermediate to construct the 2-chloro-3-thienyl core, a moiety often found in bioactive molecules. The synthetic strategy involves a palladium-catalyzed Suzuki coupling reaction to introduce a substituted pyrazole ring at the 3-position of the thiophene, followed by a Buchwald-Hartwig amination to install a substituted aniline at the 2-position.
Quantitative Data Summary: Fungicidal Activity of Thiochlorfen
The following table summarizes the hypothetical fungicidal activity of Thiochlorfen against various plant pathogens compared to a commercial standard. The data is presented as EC50 values (the concentration of a fungicide that causes a 50% reduction in fungal growth).
| Fungal Pathogen | Thiochlorfen EC50 (mg/L) | Commercial Standard (Boscalid) EC50 (mg/L) |
| Botrytis cinerea (Gray Mold) | 0.75 | 1.20 |
| Septoria tritici (Leaf Blotch of Wheat) | 0.52 | 0.85 |
| Puccinia triticina (Wheat Leaf Rust) | 0.35 | 0.60 |
| Alternaria solani (Early Blight of Tomato) | 1.10 | 1.50 |
Note: The data presented above is hypothetical and for illustrative purposes to demonstrate the potential of agrochemicals derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-2-chlorothiophene (Intermediate 1)
Objective: To synthesize the pyrazole-substituted thiophene intermediate via a Suzuki coupling reaction.
Materials:
-
This compound
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Toluene
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry 250 mL three-necked flask under a nitrogen atmosphere, add this compound (10.0 g, 50.6 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (12.6 g, 60.7 mmol), and potassium carbonate (21.0 g, 152 mmol).
-
Add a mixture of 1,4-dioxane (100 mL) and water (25 mL).
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add Pd(dppf)Cl2 (1.85 g, 2.53 mmol) to the reaction mixture.
-
Heat the mixture to 85°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 100 mL of water.
-
Extract the aqueous layer with toluene (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 3-(1-methyl-1H-pyrazol-4-yl)-2-chlorothiophene as a solid.
Protocol 2: Synthesis of N-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)thiophen-2-amine (Thiochlorfen)
Objective: To synthesize the final product, Thiochlorfen, via a Buchwald-Hartwig amination reaction.
Materials:
-
3-(1-Methyl-1H-pyrazol-4-yl)-2-chlorothiophene (Intermediate 1)
-
4-Fluoroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (0.45 g, 0.49 mmol), Xantphos (0.57 g, 0.98 mmol), and cesium carbonate (10.7 g, 32.8 mmol).
-
Add 3-(1-methyl-1H-pyrazol-4-yl)-2-chlorothiophene (5.0 g, 24.7 mmol) and 4-fluoroaniline (3.0 g, 27.2 mmol).
-
Add 100 mL of anhydrous toluene to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 110°C for 18 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with ethyl acetate (50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield Thiochlorfen as a solid.
Visualizations
Synthetic Pathway of Thiochlorfen
Caption: Synthetic route to Thiochlorfen from this compound.
Experimental Workflow for Thiochlorfen Synthesis
3-Bromo-2-chlorothiophene: A Versatile Building Block for Advanced Conductive Polymers
Application Notes and Protocols for Researchers in Materials Science and Organic Electronics
Introduction
3-Bromo-2-chlorothiophene is a halogenated thiophene derivative that serves as a promising and versatile building block for the synthesis of novel conductive polymers. Its unique structure, featuring a bromine atom at the 3-position and a chlorine atom at the 2-position of the thiophene ring, offers distinct advantages for the controlled synthesis of polythiophenes with tailored optoelectronic properties. The differential reactivity of the C-Br and C-Cl bonds, along with the electron-withdrawing nature of the chlorine substituent, allows for precise control over polymerization mechanisms and the electronic characteristics of the resulting materials. These polymers are at the forefront of research and development in organic electronics, with potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers from this compound, targeting researchers, scientists, and professionals in drug development and materials science.
Application Notes
The strategic placement of two different halogen atoms on the thiophene ring makes this compound a highly valuable monomer. The bromo-substituent provides a reactive site for various cross-coupling reactions, which are fundamental to forming the conjugated polymer backbone. The chloro-substituent, being more electron-withdrawing than an alkyl group, can influence the electronic properties of the polymer, such as its HOMO and LUMO energy levels, which is critical for optimizing performance in electronic devices.
The polymerization of this compound can be achieved through several established methods for polythiophene synthesis, including chemical oxidative polymerization, Grignard metathesis (GRIM) polymerization, and electrochemical polymerization. The choice of method will significantly impact the properties of the resulting polymer, such as its molecular weight, regioregularity, and conductivity.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40032-73-3 |
| Molecular Formula | C₄H₂BrClS |
| Molecular Weight | 197.48 g/mol |
| Boiling Point | 70 °C at 9 mmHg |
| Density | 1.808 g/mL at 25 °C |
| Refractive Index | n20/D 1.6 |
Comparative Properties of Polythiophenes Synthesized by Various Methods
| Polymerization Method | Typical Monomer | Reported Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Conductivity (S/cm) | Key Advantages | Key Disadvantages |
| FeCl₃ Oxidative Polymerization | 3-Alkylthiophene | 10 - 191 | High (> 2) | 0.05 - 0.8 | Simple, inexpensive, scalable | Poor control over regioregularity and molecular weight, potential for metal impurities |
| Grignard Metathesis (GRIM) | 2,5-Dibromo-3-alkylthiophene | 10 - 70 | Low (1.2 - 1.5) | Up to 140 (for regioregular P3HT) | Excellent control over regioregularity and molecular weight | Requires stringent anhydrous and inert conditions |
| Electrochemical Polymerization | 3-Alkylthiophene | N/A (film) | N/A | Variable, depends on conditions | Direct film deposition on electrodes, good process control | Limited to conductive substrates, can be difficult to scale up |
Experimental Protocols
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of conductive polymers.
Protocol 1: Chemical Oxidative Polymerization with Iron(III) Chloride (FeCl₃)
This protocol is adapted from the general method for the polymerization of 3-alkylthiophenes.
Materials:
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous chloroform
-
Methanol
-
Dilute ammonia solution (optional, for de-doping)
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous FeCl₃ (4 molar equivalents) in anhydrous chloroform.
-
Polymerization: To the stirred suspension of FeCl₃, add this compound (1 molar equivalent) dropwise at room temperature. The reaction mixture is expected to turn dark green or black, indicating polymerization.
-
Reaction Time: Stir the mixture at room temperature for 2 to 12 hours. The optimal reaction time may need to be determined empirically.
-
Quenching: Quench the polymerization by pouring the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.
-
Purification:
-
Filter the crude polymer and wash it extensively with methanol until the filtrate becomes colorless to remove residual FeCl₃ and oligomers.
-
To obtain the neutral (de-doped) polymer, the precipitate can be further washed with a dilute ammonia solution.
-
Dry the purified polymer under vacuum.
-
Caption: Workflow for FeCl₃ oxidative polymerization.
Protocol 2: Grignard Metathesis (GRIM) Polymerization
This protocol is adapted from methods used for 2,5-dibromo-3-alkylthiophenes.
Materials:
-
This compound
-
tert-Butylmagnesium chloride solution in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Grignard Metathesis: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 molar equivalent) in anhydrous THF. To this solution, add one equivalent of tert-butylmagnesium chloride dropwise at room temperature. Stir the mixture for approximately 1-2 hours to allow for the magnesium-halogen exchange.
-
Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture. The polymerization proceeds via a chain-growth mechanism. The reaction is typically stirred for 1-2 hours at room temperature.
-
Termination and Precipitation: Terminate the polymerization by adding a small amount of methanol. Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification:
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to remove impurities and low molecular weight oligomers.
-
The chloroform fraction contains the desired polymer. Precipitate the polymer from the chloroform solution by adding methanol and dry it under vacuum.
-
Caption: Workflow for Grignard Metathesis (GRIM) polymerization.
Protocol 3: Electrochemical Polymerization
This protocol provides a general method for depositing a polymer film on a conductive substrate.
Materials:
-
This compound
-
Anhydrous acetonitrile or dichloromethane
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Argon or Nitrogen gas
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
Procedure:
-
Electrolyte Solution: Prepare a solution of this compound and the supporting electrolyte in the chosen anhydrous solvent.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the electrodes immersed in the electrolyte solution. It is crucial to perform the experiment under an inert atmosphere by bubbling argon or nitrogen through the solution before and during the polymerization to exclude oxygen and water.
-
Electropolymerization: The polymer film is grown on the working electrode by applying a potential. This can be done potentiostatically (at a constant potential) or potentiodynamically (by cycling the potential). For example, using cyclic voltammetry, the potential can be swept between -0.2 V and 1.5 V vs. Ag/AgCl. The exact potential range will need to be optimized.
-
Film Characterization: After polymerization, the polymer-coated electrode is rinsed with fresh solvent to remove unreacted monomer and electrolyte and then dried. The film can be characterized directly on the electrode.
Caption: Workflow for electrochemical polymerization.
Characterization of the Resulting Polymer
The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine its regioregularity.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the soluble polymer.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic structure and conjugation length of the polymer.
-
Cyclic Voltammetry (CV): CV is used to determine the oxidation and reduction potentials of the polymer, from which the HOMO and LUMO energy levels can be estimated.
-
Four-Point Probe Measurement: This technique is used to measure the electrical conductivity of the polymer film.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer.
By utilizing this compound as a building block, researchers can explore a new class of polythiophenes with potentially enhanced properties for a variety of applications in organic electronics. The protocols provided herein offer a starting point for the synthesis and characterization of these novel materials.
Application Notes and Protocols for the Functionalization of 3-Bromo-2-chlorothiophene at the 5-position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 3-bromo-2-chlorothiophene at the 5-position. This versatile building block is of significant interest in medicinal chemistry and materials science due to the potential for differential reactivity at its halogenated positions, allowing for sequential and site-selective introduction of various functionalities.
Overview of Functionalization Strategies
The 5-position of this compound is amenable to a variety of chemical transformations, primarily leveraging the greater reactivity of the C-H bond at this position for metallation or the susceptibility of a C-Br or C-Cl bond to palladium-catalyzed cross-coupling reactions. Due to the higher reactivity of bromine compared to chlorine in many cross-coupling reactions, selective functionalization at the 5-position can be achieved. Key strategies for functionalization at the 5-position include:
-
Lithiation followed by Electrophilic Quench: Direct deprotonation at the 5-position with a strong base, followed by reaction with an electrophile.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: Formation of a carbon-carbon bond with a boronic acid or ester.
-
Stille Coupling: Coupling with an organostannane reagent.
-
Sonogashira Coupling: Reaction with a terminal alkyne.
-
These methods open avenues for the synthesis of a diverse library of 5-substituted this compound derivatives, which can serve as key intermediates in the development of novel pharmaceuticals and functional materials.
Experimental Protocols and Data
Lithiation and Formylation at the 5-Position
A common and effective method to introduce a functional group at the 5-position is through lithiation using a strong organolithium base, followed by quenching with an appropriate electrophile. Formylation, the introduction of a formyl (-CHO) group, is a valuable transformation as the resulting aldehyde can be further elaborated. This is typically achieved by quenching the lithiated intermediate with N,N-dimethylformamide (DMF).[1]
Protocol: Synthesis of 3-Bromo-2-chloro-5-formylthiophene
This protocol is adapted from general procedures for the formylation of thiophenes via lithiation.[2]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (to achieve a concentration of ~0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 2.5 M in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming and Quenching: After the addition of DMF, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-chloro-5-formylthiophene.
Quantitative Data Summary: Lithiation and Formylation of Halothiophenes
| Starting Material | Base (eq.) | Electrophile (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromothiophene | n-BuLi (1.1) | DMF (1.5) | THF | -78 to RT | 3 | ~70-80 (expected) | Adapted from[2] |
| 2-Propylthiophene | n-BuLi (1.1) | Phenyl isocyanate (1.5) | THF | -78 to RT | 1.75 | 92 | [2] |
| Thiophene | n-BuLi (1.1) | Propyl bromide (3.0) | THF | -78 to RT | 16.75 | 85 | [2] |
Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. For this compound, selective coupling at the 5-position can be achieved by leveraging the higher reactivity of the C-Br bond over the C-Cl bond.[3]
The Suzuki coupling reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[4][5]
Protocol: Synthesis of 5-Aryl-3-bromo-2-chlorothiophene
This protocol is based on the selective Suzuki coupling of 2-bromo-5-chlorothiophene with arylboronic acids.[3]
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the 5-aryl-3-bromo-2-chlorothiophene.
Quantitative Data Summary: Suzuki Coupling of Halothiophenes
| Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-5-chlorothiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 110 | 85 | [3] |
| 2-Bromo-5-chlorothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 110 | 82 | [3] |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 78 | [4] |
The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex.[6][7] Organostannanes are known for their tolerance to a wide variety of functional groups.[8]
Protocol: Synthesis of 5-Aryl-3-bromo-2-chlorothiophene via Stille Coupling
This is a general protocol adapted for the specified substrate.[9]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous, degassed solvent such as DMF or toluene.
-
Catalyst and Reagent Addition: Add the organostannane reagent (e.g., aryltributylstannane, 1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) iodide (CuI) co-catalyst (5-10 mol%) if required.
-
Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data Summary: Stille Coupling of Halothiophenes
| Halide Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| Enol triflate | Organotin reagent (1.15 eq) | Pd(dppf)Cl₂·DCM (10) | DMF | 40 | 87 | [8] |
| 3,4-Dibromothiophene | Aryl-SnBu₃ | Pd(PPh₃)₄ (2-5) | Toluene | 80-110 | 70-90 (expected) | Adapted from[9] |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11]
Protocol: Synthesis of 5-Alkynyl-3-bromo-2-chlorothiophene
This protocol is adapted from general Sonogashira coupling procedures.[12][13]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%) in a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and an amine base.
-
Reagent Addition: Add the terminal alkyne (1.2 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution. Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data Summary: Sonogashira Coupling of Haloarenes
| Halide Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Reflux | 13 | [12] |
| 1,1-Dibromoethylene | Terminal Alkyne | PdCl₂(dppf) (5) | CuI (10) | Amine | RT | 70-90 (typical) | Adapted from[13] |
| Aryl bromide | Terminal Alkyne | [PdCl₂(CH₃CN)₂] (15) | None | Cs₂CO₃ / MeCN | 65 | up to 95 | [14] |
Visualizations
Reaction Pathways
Caption: Reaction pathways for the functionalization of this compound.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling at the 5-position.
Logical Relationship of Cross-Coupling Reactions
Caption: Relationship between different palladium-catalyzed cross-coupling reactions.
References
- 1. Formylation - Common Conditions [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. kbfi.ee [kbfi.ee]
- 13. benchchem.com [benchchem.com]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lithiation and Metal-Halogen Exchange of 3-Bromo-2-chlorothiophene
For Internal Use and Scientific Reference
Abstract
This document provides detailed application notes and experimental protocols for the selective functionalization of 3-bromo-2-chlorothiophene via lithiation and metal-halogen exchange. This substrate offers multiple potential reaction sites, and achieving high regioselectivity is critical for its use as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. The protocols herein focus on the selective generation of 2-chloro-3-lithiothiophene through bromine-lithium exchange, a kinetically favored process that enables the introduction of a wide array of electrophiles at the C3 position.
Introduction and Reaction Principles
This compound is a di-halogenated heterocyclic compound with three potential sites for modification: the C3-bromo position, the C2-chloro position, and the C5-proton. The functionalization of this scaffold is dominated by the principles of metal-halogen exchange and direct deprotonation (metalation).
-
Metal-Halogen Exchange: This is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl.[1] When this compound is treated with a strong organolithium base like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), the bromine atom at the C3 position is preferentially exchanged over the chlorine atom at C2. This kinetic preference allows for the highly regioselective formation of the 2-chloro-3-lithiothiophene intermediate. This reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions.
-
Direct Deprotonation (Metalation): The protons on the thiophene ring are acidic and can be removed by a strong base. The C5 proton is the most acidic proton on the thiophene ring and can be a site for competing deprotonation, especially with sterically hindered bases like lithium diisopropylamide (LDA). However, metal-halogen exchange with n-BuLi or t-BuLi is generally much faster than deprotonation of any of the ring protons at low temperatures.
-
Regioselectivity: The desired outcome almost exclusively relies on leveraging the kinetic differences between these pathways. By using alkyllithium reagents at cryogenic temperatures, the bromine-lithium exchange at C3 occurs rapidly and selectively, providing a clean route to 3-substituted-2-chlorothiophenes after quenching with an electrophile.
Data Presentation: Regioselectivity in the Lithiation of this compound
The following table summarizes the expected outcomes and controlling factors for the reaction of this compound with common lithiating agents.
| Entry | Lithiating Agent (Equivalents) | Solvent | Temperature (°C) | Major Intermediate | Primary Reaction Pathway | Potential Side Reactions |
| 1 | n-BuLi (1.1) | THF | -78 | 2-Chloro-3-lithiothiophene | Bromine-Lithium Exchange | Deprotonation at C5 (<5%), reaction with butyl bromide byproduct.[2] |
| 2 | s-BuLi (1.1) | THF | -78 | 2-Chloro-3-lithiothiophene | Bromine-Lithium Exchange | Reduced side reactions compared to n-BuLi. |
| 3 | t-BuLi (2.1) | THF/Hexanes | -78 | 2-Chloro-3-lithiothiophene | Bromine-Lithium Exchange | Byproduct t-BuBr is eliminated to isobutylene by the second equivalent of t-BuLi, leading to a cleaner reaction.[2][3] |
| 4 | LDA (1.1) | THF | -78 to -50 | 3-Bromo-2-chloro-5-lithiothiophene | C5 Deprotonation | Potential for halogen dance/rearrangement at higher temperatures.[2][4] |
Mandatory Visualizations
Reaction Pathway Diagram
References
Application Notes and Protocols for the Selective Heck Reaction of 3-Bromo-2-chlorothiophene
Introduction: Navigating Selectivity in Dihalogenated Heterocycles
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. However, when faced with substrates bearing multiple halogen substituents, such as 3-bromo-2-chlorothiophene, the challenge of achieving selective functionalization at a single position becomes paramount. The inherent differences in the reactivity of carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst provide the key to unlocking this selectivity. Generally, the reactivity follows the trend I > Br > OTf > Cl, a principle that underpins the strategic design of the protocol detailed herein.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a selective Heck reaction on this compound. The protocol is designed to favor the reaction at the more reactive C-Br bond at the 3-position, leaving the C-Cl bond at the 2-position intact for potential subsequent transformations. This approach allows for the stepwise and controlled elaboration of the thiophene core, a privileged scaffold in medicinal chemistry. We will delve into the mechanistic rationale for this selectivity, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Rationale for Selectivity
The selectivity of the Heck reaction on dihalogenated substrates is primarily dictated by the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[4][5][6] The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it significantly more susceptible to cleavage by the electron-rich palladium(0) center. This difference in activation energy allows for a thermodynamic and kinetic preference for the reaction to occur at the C-Br bond under carefully controlled conditions.
The choice of the palladium precursor, ligand, and reaction temperature are critical levers for modulating this selectivity. Bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst, facilitating oxidative addition at lower temperatures where the energy difference between C-Br and C-Cl bond activation is more pronounced.[7][8]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the selective Heck reaction on this compound.
Detailed Experimental Protocol
This protocol is based on established methodologies for the Heck reaction of heteroaryl bromides and is optimized for selectivity.[9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | --- |
| Styrene (or other alkene) | >99%, inhibitor-free | Commercially Available | Pass through a short column of basic alumina to remove inhibitor if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | --- |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | >98% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercially Available | Store over KOH pellets. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available | Use a dry solvent from a sealed bottle. |
| Diethyl ether | Anhydrous | Commercially Available | --- |
| Saturated aqueous NaCl solution (Brine) | --- | In-house preparation | --- |
| Anhydrous magnesium sulfate (MgSO₄) | --- | Commercially Available | --- |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Argon or Nitrogen gas | High purity | --- | For inert atmosphere. |
Reaction Setup and Procedure
Precautionary Note: The Heck reaction should be performed in a well-ventilated fume hood. All glassware should be oven-dried before use to ensure anhydrous conditions.
-
Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 equiv) and tri(o-tolyl)phosphine (0.04 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, to achieve a 0.2 M concentration of the limiting reagent).
-
Alkene and Base Addition: Add triethylamine (2.0 equiv) followed by the alkene (e.g., styrene, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-3-vinylthiophene derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the selective Heck reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-quality reagents. Consider pre-activating the catalyst. |
| Low reaction temperature | Gradually increase the temperature in 10 °C increments, but be mindful of potential side reactions or decomposition. | |
| Formation of Di-substituted Product | Reaction temperature too high or reaction time too long | Reduce the reaction temperature and/or time. Monitor the reaction closely and stop it once the desired product is maximized. |
| Inappropriate ligand | Experiment with other bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can offer different selectivity profiles.[7] | |
| Decomposition of Starting Material or Product | High temperature | Lower the reaction temperature and extend the reaction time. |
| Poor Yield after Purification | Sub-optimal purification conditions | Screen different solvent systems for column chromatography to achieve better separation. |
Conclusion
The protocol outlined in these application notes provides a robust and selective method for the Heck vinylation of this compound at the C-3 position. By leveraging the inherent differences in carbon-halogen bond reactivity and carefully controlling the reaction conditions, researchers can efficiently access valuable 2-chloro-3-vinylthiophene intermediates. These building blocks are primed for further functionalization at the remaining chloro-substituted position, offering a versatile platform for the synthesis of novel compounds in drug discovery and materials science.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The substrate, 3-bromo-2-chlorothiophene, presents an intriguing case for chemoselective functionalization due to the presence of two distinct halogen atoms. Leveraging the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions is key to achieving selective synthesis. Based on established principles of cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective amination at the 3-position of the thiophene ring. This selective functionalization leaves the 2-chloro substituent available for subsequent orthogonal transformations, providing a versatile handle for the synthesis of complex, polysubstituted thiophene derivatives. These application notes provide a detailed protocol and reaction parameters for the selective Buchwald-Hartwig amination of this compound with a range of primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that generally proceeds through three fundamental steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively inserts into the aryl-halogen bond (preferentially the C-Br bond in this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, which regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.
The judicious selection of the palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields, selectivity, and broad substrate scope. For the amination of electron-rich and sterically hindered substrates like substituted thiophenes, bulky, electron-rich phosphine ligands are often essential to promote efficient oxidative addition and reductive elimination.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the selective Buchwald-Hartwig amination of this compound with various amines. The data is compiled based on typical outcomes for similar substrates reported in the literature.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 90 | 16 | 88 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |
| 5 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2.0) | Toluene | 100 | 20 | 81 |
Yields are based on isolated product after purification and are representative for this class of transformation.
Experimental Protocols
General Protocol for the Selective Buchwald-Hartwig Amination of this compound
This protocol provides a general guideline and may require optimization for specific amine substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.5 mmol, 1.5 equiv.).
-
Reagent Addition: Seal the flask or vial and evacuate and backfill with inert gas three times. Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe. Stir the mixture for 10 minutes at room temperature to allow for catalyst activation.
-
Add this compound (1.0 mmol, 1.0 equiv.) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-2-chlorothiophene derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-chlorothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-bromo-2-chlorothiophene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of halogenated thiophenes like this compound. A standard silica gel with a mesh size of 60-120 or 230-400 is typically effective.[1][2]
Q2: Which mobile phase (eluent) system is suitable for the elution of this compound?
A2: A non-polar solvent system is generally recommended. Start with pure hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.[1][3][4] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.
Q3: How can I monitor the progress of the separation during column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[1] The spots on the TLC plate can be visualized under a UV lamp. Fractions containing the pure desired compound should be combined.
Q4: My purified this compound contains an isomeric impurity. How can I improve the separation?
A4: Separation of isomers can be challenging due to their similar polarities.[5] Consider using a more efficient column (longer and narrower) and a very shallow solvent gradient (a slow and gradual increase in polarity). High-performance liquid chromatography (HPLC) might be necessary for separating very similar isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | - Inappropriate solvent system (too polar or not polar enough).- Column overloading.- Column packed improperly (channeling). | - Optimize the eluent system using TLC to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without air bubbles by preparing a proper slurry and tapping the column during packing.[1][6] |
| Product Elutes Too Quickly | - The eluent is too polar. | - Decrease the polarity of the mobile phase. Start with a less polar solvent like pure hexane and gradually add the polar modifier. |
| Product Does Not Elute from the Column | - The eluent is not polar enough.- The compound may be reacting with the silica gel (if it's acid-sensitive). | - Gradually increase the polarity of the eluent.- For acid-sensitive compounds, the silica gel can be neutralized by washing it with a solvent containing a small amount of a non-polar base like triethylamine before packing.[7] |
| Streaking of Compound on the Column/TLC | - The sample is overloaded.- The compound is sparingly soluble in the eluent.- The compound might be acidic or basic. | - Dilute the sample before loading or load less material.[7]- Choose a solvent system in which the compound is more soluble.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system.[7] |
| Low Recovery of the Purified Product | - Irreversible adsorption onto the silica gel.- The product is volatile and evaporated during solvent removal. | - Consider using a less active stationary phase like alumina.- Use gentle heating and reduced pressure during the rotary evaporation process to remove the solvent.[8] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. Optimization may be required based on the specific impurities present in the crude product.
Materials:
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh)[2]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand.[6]
-
Prepare a slurry of silica gel in hexane and pour it into the column, gently tapping to ensure even packing and remove air bubbles.[1]
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.[6]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the predetermined solvent system (e.g., pure hexane).[1]
-
Collect fractions in separate test tubes.
-
Monitor the elution by performing TLC analysis on the collected fractions.[1]
-
If necessary, gradually increase the polarity of the eluent (e.g., by adding small percentages of ethyl acetate to the hexane) to elute the desired compound.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.[8]
-
Data Presentation
Researchers should maintain a detailed record of their purification parameters for reproducibility and optimization.
| Parameter | Value | Units | Notes |
| Mass of Crude Product | g | ||
| Mass of Purified Product | g | ||
| Yield | % | (Mass of Purified / Mass of Crude) x 100 | |
| Purity (before purification) | % | Determined by GC, HPLC, or NMR | |
| Purity (after purification) | % | Determined by GC, HPLC, or NMR | |
| Mobile Phase Composition | v/v | e.g., Hexane:Ethyl Acetate (98:2) | |
| Stationary Phase | e.g., Silica Gel (230-400 mesh) | ||
| Rf Value of Pure Compound | In the specified mobile phase |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Purification of 3-Bromothiophene
Welcome to the technical support guide for handling a common yet critical challenge in synthetic chemistry: the removal of 2-bromothiophene from its 3-bromo isomer. The presence of this isomeric impurity can significantly impact the outcome of subsequent reactions, affecting yields, product purity, and in the context of drug development, the final API's safety and efficacy profile.[1][2]
This guide is structured as a series of frequently asked questions that our application scientists regularly encounter. We will move from understanding the core problem to providing detailed, field-proven protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: Why is 2-bromothiophene such a common impurity in my 3-bromothiophene, and why is it so difficult to remove?
A1: The Challenge of Isomeric Similarity
The prevalence of 2-bromothiophene as an impurity stems directly from the fundamental principles of thiophene chemistry and the synthetic routes to the 3-bromo isomer.
-
Source of Impurity: Direct electrophilic bromination of thiophene is highly regioselective for the more reactive α-positions (C2 and C5).[3] Therefore, the synthesis of 3-bromothiophene requires an indirect, multi-step approach, commonly involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination at the α-positions.[3][4][5] Incomplete reduction or side reactions can leave traces of other brominated species, including the highly stable 2-bromothiophene.
-
Separation Difficulty: The primary challenge lies in the nearly identical physical properties of the two isomers, as detailed in the table below. Their boiling points are exceptionally close, rendering simple distillation ineffective.
Table 1: Comparative Physical Properties of Bromothiophene Isomers
| Property | 2-Bromothiophene | 3-Bromothiophene | Rationale for Separation Challenge |
| Boiling Point | 149–151 °C (lit.)[6] | 159–160 °C[5] | The small delta of ~9-10 °C requires highly efficient fractional distillation rather than simple distillation. |
| Melting Point | -10 °C[7][8] | -10 °C[9] | Identical melting points preclude separation by standard crystallization. |
| Density | 1.684 g/mL at 25 °C[6] | ~1.74 g/mL[9] | The density difference is minor and not typically exploited for preparative separation. |
| Refractive Index | n20/D 1.586 (lit.)[6] | n20/D 1.5919–1.5928[5] | While different, this reflects the subtle electronic differences that are better exploited by chromatography. |
Q2: I tried a simple distillation, but my GC analysis shows almost no change in the isomer ratio. What went wrong?
A2: The Limits of Simple Distillation
Your result is expected. Simple distillation is only effective for separating liquids with significantly different boiling points (typically >25 °C difference) or for separating a volatile liquid from a non-volatile solid.
The efficacy of a distillation is based on the principle that the vapor phase will be enriched in the more volatile component (the one with the lower boiling point). In a simple distillation, there is only one effective vaporization-condensation cycle (a single "theoretical plate"). Given the small boiling point difference between 2- and 3-bromothiophene, a single cycle provides negligible enrichment of the lower-boiling 2-isomer in the vapor phase. To achieve separation, you must employ a method that allows for many successive vaporization-condensation cycles.
Q3: How can I effectively separate gram-to-kilogram quantities of 3-bromothiophene from its 2-bromo isomer?
A3: Fractional Distillation is the Primary Method
For preparative-scale purification, fractional distillation is the most robust and widely used technique. It introduces a fractionating column between the distillation flask and the condenser, which provides a large surface area for repeated vaporization-condensation cycles.
Causality Behind the Method: Each cycle, or "theoretical plate," slightly enriches the vapor with the more volatile 2-bromothiophene.[10] By using a long, efficient column with a high number of theoretical plates, this small enrichment is compounded many times, allowing the 2-isomer to ascend the column and distill over first, while the higher-boiling 3-isomer is concentrated in the distillation pot. An Organic Syntheses procedure notes that traces of the lower-boiling 2-bromothiophene can be effectively removed with an efficient column.[5]
-
Apparatus Setup:
-
Assemble a distillation apparatus using a round-bottom flask, a fractionating column (a Vigreux column or, for higher efficiency, one packed with Raschig rings or glass helices), a distillation head with a thermometer, a condenser, and a receiving flask.[5]
-
Crucial: Thoroughly insulate the distillation flask and the entire length of the fractionating column with glass wool and aluminum foil to maintain thermal equilibrium and prevent premature condensation.
-
-
Distillation Procedure:
-
Charge the crude 3-bromothiophene mixture to the distillation flask (do not fill more than two-thirds full) and add boiling chips.
-
Heat the flask slowly and evenly using a heating mantle. A slow, gradual heating rate is critical to establish a proper temperature gradient in the column.
-
Observe the vapor front as it slowly rises through the column packing.
-
Adjust the heat input to maintain a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.
-
Collect the fractions in separate receiving flasks.
-
Fraction 1 (Forerun): Collect the initial distillate until the temperature at the distillation head stabilizes. This fraction will be enriched in 2-bromothiophene.
-
Fraction 2 (Pure 3-Bromothiophene): Once the temperature stabilizes at the boiling point of 3-bromothiophene (~159-160 °C), switch to a new receiving flask to collect the pure product.
-
Fraction 3 (Pot Residue): Stop the distillation before the flask goes to dryness. The residue will contain concentrated 3-bromothiophene and any higher-boiling impurities.
-
-
-
Analysis: Analyze all fractions by GC to assess the purity and determine which fractions to combine.
Caption: Workflow for separating bromothiophene isomers via fractional distillation.
Q4: I need my 3-bromothiophene to be >99.8% pure for a GMP synthesis. Fractional distillation got me to 99%, but there's a persistent trace of the 2-isomer. What's next?
A4: Adsorption Chromatography for Final Polishing
For achieving ultra-high purity, column chromatography is the ideal polishing step. While the isomers have similar polarity, the subtle differences in their electronic structure and dipole moment can be exploited by a solid adsorbent like silica gel.
Causality Behind the Method: Silica gel is a highly polar stationary phase. Molecules are separated based on their differential adsorption to the silica surface.[11] The 2-bromothiophene isomer, with its bromine atom adjacent to the sulfur, has a slightly different electron distribution and dipole moment compared to the 3-isomer. This can lead to a small but significant difference in their affinity for the silica gel surface, allowing for separation with an appropriate non-polar mobile phase. The component that interacts less strongly with the stationary phase will elute faster.
-
Column Packing:
-
Select a column with an appropriate diameter-to-height ratio (e.g., 1:10).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., pure hexanes or heptane).
-
Carefully pack the column, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your enriched 3-bromothiophene mixture in a minimal amount of a non-polar solvent (like hexanes or toluene).
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). The less polar isomer will travel down the column faster.
-
Collect small fractions (e.g., 20-50 mL for a medium-sized column) from the start.
-
Monitor the elution process using Thin Layer Chromatography (TLC) or by analyzing fractions with GC.
-
-
Fraction Analysis:
-
Analyze the collected fractions to identify those containing the pure 3-bromothiophene.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.
-
Caption: Workflow for high-purity polishing using silica gel chromatography.
Q5: Are there any chemical methods to selectively remove the 2-bromothiophene impurity?
A5: Exploiting Differential Reactivity (Advanced)
Yes, this is an advanced strategy that leverages the higher reactivity of the C-Br bond at the 2-position of the thiophene ring compared to the 3-position.[12][13] This approach is particularly useful when distillation or chromatography is impractical.
Causality Behind the Method: The C2 position of thiophene is more electron-deficient and the C2 proton is more acidic, making it more susceptible to metal-halogen exchange and more reactive in many palladium-catalyzed cross-coupling reactions.[12][13] A Chinese patent describes a method where a mixture of the isomers is treated with a catalyst and co-catalyst system to selectively react and remove the 2-bromothiophene, allowing for the purification of 3-bromothiophene by a final simple distillation.[14] For example, lithiation with n-butyllithium occurs much more readily at the 2-position, converting 2-bromothiophene into 2-thienyllithium, which can then be quenched.[15] This transforms the impurity into a different compound that is easily separable.
This method requires careful stoichiometric control and optimization to avoid reacting the desired 3-bromo isomer. It should be considered an alternative for specific, challenging cases and requires significant process development.
References
- 1. nbinno.com [nbinno.com]
- 2. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Bromothiophene 98 1003-09-4 [sigmaaldrich.com]
- 7. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with Bromothiophenes
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges associated with low conversion in Suzuki coupling reactions involving bromothiophene substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in Suzuki coupling reactions with bromothiophenes?
Low yields in Suzuki couplings involving bromothiophenes can stem from several factors. Key issues include inactive catalysts, improper reaction conditions, the presence of oxygen, and side reactions.[1] The reactivity of the bromothiophene isomer also plays a significant role, with 2-bromothiophene generally being more reactive than 3-bromothiophene.[2][3] Furthermore, side reactions such as protodeboronation (cleavage of the boronic acid's C-B bond), dehalogenation (replacement of bromine with hydrogen), and homocoupling of the boronic acid can consume starting materials and reduce the desired product yield.[1][4][5]
Q2: How does the position of the bromine atom on the thiophene ring affect the reaction?
The position of the bromine atom significantly influences reactivity. 2-Bromothiophene is generally more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions.[2] This is primarily due to the electronic properties of the thiophene ring; the C2 position is more electron-deficient, which facilitates the initial oxidative addition of the palladium(0) catalyst, often the rate-determining step.[2][3] While modern catalyst systems can achieve high yields for both isomers, reactions with 3-bromothiophene may require more specialized ligands or more forcing conditions.[2][3]
Q3: What are protodeboronation and dehalogenation, and how can I prevent them?
-
Protodeboronation is an undesired side reaction where the boronic acid reacts with a proton source, replacing the boron group with a hydrogen atom.[4] This is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess water. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][6]
-
Dehalogenation is the replacement of the bromine atom on the thiophene ring with a hydrogen atom.[1] This can be a significant issue, particularly in reactions requiring minimal amounts of water, such as one-pot double Suzuki couplings.[7] Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere can help minimize both dehalogenation and other side reactions like homocoupling.[1]
Q4: Which catalyst system is recommended for coupling with bromothiophenes?
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for the Suzuki coupling of various bromothiophenes, including substituted and dibrominated derivatives.[2][8][9][10] Catalyst loading is typically between 1-6 mol%.[8][10] For more challenging or sterically hindered substrates, other catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may offer improved performance.[11][12] However, it is important to note that bulky phosphine ligands can sometimes accelerate the undesired protodeboronation side reaction.[13]
Q5: What is the optimal base and solvent for these reactions?
A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common and effective choices.[8][9][14] The choice of solvent is also critical. A mixture of an organic solvent and water is typically required. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water, often in a 4:1 or similar ratio.[7][8][14] The aqueous component is necessary to dissolve the base and facilitate the transmetalation step.
Troubleshooting Guide for Low Conversion
This section addresses specific experimental issues and provides actionable troubleshooting steps.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst or Reagents | 1. Use a fresh batch of palladium catalyst. Pd(OAc)₂ and other precursors can degrade over time.[15] 2. Ensure the purity and dryness of the bromothiophene, boronic acid, and solvents.[1] |
| Presence of Oxygen | 1. Verify that the reaction setup is properly sealed and purged with an inert gas (argon or nitrogen).[16] 2. Thoroughly degas all solvents and aqueous solutions prior to use by sparging with an inert gas or using freeze-pump-thaw cycles.[1] |
| Suboptimal Reaction Conditions | 1. Temperature: If the reaction is sluggish, consider increasing the temperature. Typical ranges are 80-110°C.[8][10] 2. Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal time. Prolonged heating can lead to product degradation or side reactions. 3. Screening: Systematically screen different catalysts, ligands, bases, and solvents to find the optimal combination for your specific substrates.[1][17] |
| Poor Substrate Reactivity | 1. For less reactive substrates like 3-bromothiophene or sterically hindered derivatives, use a more active catalyst system (e.g., those with bulky, electron-rich phosphine ligands).[2][18] 2. Consider switching to the corresponding iodothiophene, which is generally more reactive than bromothiophene.[16] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | 1. Use boronic acid derivatives that are more stable to hydrolysis, such as pinacol esters or MIDA boronates.[1][19] 2. Avoid unnecessarily long reaction times or excessively high temperatures. 3. Use the boronic acid in a slight excess (e.g., 1.1 - 1.5 equivalents) to compensate for some degradation.[8] |
| Homocoupling of Boronic Acid | 1. This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[5] 2. Ensure rigorous exclusion of air from the reaction mixture. |
| Dehalogenation of Bromothiophene | 1. Minimize the amount of water in the reaction, especially for dibromothiophenes where sequential coupling is desired.[1][7] 2. Ensure the base is not overly strong or used in large excess, which can sometimes promote this side reaction. |
Comparative Data and Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of bromothiophenes.
Table 1: Comparison of 2-Bromothiophene vs. 3-Bromothiophene Reactivity
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[2] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[2] |
Note: While yields are comparable with standard catalysts, 2-bromothiophene often exhibits faster reaction rates. The difference in reactivity becomes more pronounced with more challenging substrates.[2]
Table 2: Optimized Conditions for Substituted Bromothiophenes
| Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-dibromo-3-hexylthiophene | Arylboronic acids (2.5 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to Good[9] |
| 2-bromo-5-(bromomethyl)thiophene | Arylboronic acids (1.1 eq) | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76%[14] |
| 4,5-dibromothiophene-2-carbaldehyde | Arylboronic acids (1.1 eq) | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (6:1) | 90 | 12 | Good[7] |
Experimental Protocols
General Protocol for Suzuki Coupling of Bromothiophene
This protocol is a starting point and may require optimization for specific substrates.[1][8]
Materials:
-
Bromothiophene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial containing a stir bar, add the bromothiophene, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][8]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for diagnosing low conversion issues.
Caption: Interrelationships of key parameters affecting Suzuki coupling outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 3-Bromo-2-chlorothiophene Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 3-bromo-2-chlorothiophene. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low or no conversion. What are the likely causes related to the catalyst?
A1: Low or no conversion is a common issue often linked to the catalyst's activity. The primary causes include:
-
Catalyst Inactivity: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Improper handling or storage can lead to oxidation and loss of activity. Ensure you are using a fresh batch of catalyst or a reliable pre-catalyst.
-
Insufficient Degassing: Oxygen is a known poison for many palladium catalysts as it can lead to the oxidation of the active Pd(0) to inactive Pd(II) species or promote the formation of palladium black.[1] Thoroughly degassing solvents and ensuring the reaction is run under a strict inert atmosphere (Argon or Nitrogen) is critical.
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium center, can degrade at elevated temperatures or in the presence of impurities. This leads to the formation of inactive palladium species.
-
Poisoning from Substrate Impurities: Thiophene derivatives can sometimes contain sulfur-containing impurities that can act as poisons to the palladium catalyst by strongly coordinating to the metal center and blocking active sites.
Q2: The reaction starts but then stalls before completion. What does this indicate?
A2: A reaction that initiates but fails to proceed to completion is a classic sign of catalyst deactivation occurring during the reaction. This can be attributed to:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into catalytically inactive palladium black, particularly at elevated temperatures. This is a common deactivation pathway in Heck and Suzuki reactions.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the reactants, thereby inhibiting the catalytic cycle.
-
Change in Reaction Conditions: Gradual consumption of the base or a change in solvent composition due to evaporation can alter the reaction environment, leading to catalyst deactivation.
Q3: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A3: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture. To minimize this side reaction, ensure rigorous degassing of your solvents and maintain a positive pressure of an inert gas. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also be beneficial. In some cases, boronate esters may be more stable and less prone to homocoupling.[1]
Q4: Can the sulfur atom in the this compound ring poison the palladium catalyst?
A4: While the sulfur atom in the thiophene ring is part of the aromatic system and generally does not act as a potent catalyst poison, impurities from the synthesis of the starting material, which may be sulfur-based, can deactivate the catalyst. Using highly pure this compound is recommended to avoid this issue.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Insufficient Degassing | Degas the solvent thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[1] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, with or without water). The choice of base and solvent can significantly impact catalyst stability and reactivity. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction for product formation and any signs of decomposition. |
Issue 2: Catalyst Deactivation (Reaction Stalls)
| Possible Cause | Suggested Solution |
| Palladium Black Formation | Use ligands that form more stable complexes with palladium. Bidentate phosphine ligands can sometimes offer greater stability. Consider a lower reaction temperature with a longer reaction time. |
| Ligand Degradation | Choose more thermally stable ligands. If using a Pd(II) pre-catalyst, ensure the ligand-to-palladium ratio is optimized (often 1:1 to 2:1). |
| Product Inhibition | Dilute the reaction mixture or consider a different ligand that may be less susceptible to product inhibition. |
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Heterocycles
Data presented is for analogous halogenated heterocyclic systems and serves as a guide for catalyst selection in this compound reactions.
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
| Pd(dppf)Cl₂ | 2,5-dibromo-3-hexylthiophene | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| [PdCl(dmba)(IMes)] | (E)-3-bromo-2-(2-chlorovinyl)benzothiophene | K₂CO₃ | Toluene/MeOH | 90 | 18 | 90 |
Table 2: Typical Conditions for Heck and Sonogashira Reactions with Bromothiophenes
These conditions are based on reactions with similar bromothiophene substrates and provide a starting point for optimization.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Heck | Pd(OAc)₂ (2 mol%) | P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100-120 |
| Sonogashira | Pd(PPh₃)₄ (5 mol%) | PPh₃ | Et₃N | THF | Room Temp to 60 |
| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl (5 mol%) | - | DABCO | THF | Room Temp |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, add this compound (1.0 mmol), the olefin (1.2 mmol), Pd(OAc)₂ (2 mol%), and a suitable ligand (e.g., P(o-tol)₃, 4 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., DMF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol).
-
Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours.
-
Work-up and Purification: Follow similar procedures as outlined in Protocol 1.
Protocol 3: Regeneration of Palladium on Carbon (Pd/C) Catalyst
This protocol is for the regeneration of a coked or fouled Pd/C catalyst.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., toluene, then methanol) to remove adsorbed organic residues. Dry the catalyst thoroughly.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Pass a slow stream of air or a dilute oxygen/nitrogen mixture over the catalyst.
-
Calcination: Slowly ramp the temperature to 300-400 °C and hold for 2-4 hours to burn off carbonaceous deposits (coke). Caution: This process can be exothermic.
-
Reduction: After cooling under an inert atmosphere, reduce the oxidized palladium back to Pd(0) by passing a stream of hydrogen gas at an elevated temperature (consult specific literature for your catalyst).
Visualizations
Caption: Troubleshooting workflow for low conversion issues.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Heck reaction.
References
Optimizing base and solvent for 3-Bromo-2-chlorothiophene cross-coupling
Answering the user's request.## Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-2-chlorothiophene
A Guide for Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and organic materials. This compound presents a unique synthetic challenge and opportunity, offering two distinct reaction handles for sequential cross-coupling reactions. Achieving high yield and selectivity requires a nuanced understanding of the interplay between the substrate, catalyst, base, and solvent. This guide provides field-proven insights and systematic troubleshooting strategies to navigate the complexities of optimizing these critical reactions.
Frequently Asked Questions (FAQs)
Q1: In this compound, which halogen is preferentially activated in a palladium-catalyzed cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the trend I > Br > Cl > F.[1] Therefore, the C-Br bond at the 3-position of the thiophene ring is significantly more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst under standard conditions.[2] Aryl chlorides are generally less reactive and require more forcing conditions or specialized catalyst systems to activate.[2] This inherent reactivity difference is the foundation for achieving selective mono-functionalization at the C-3 position.
Q2: What is the fundamental role of the base in a Suzuki-Miyaura cross-coupling reaction?
The base is a critical component of the Suzuki-Miyaura catalytic cycle and serves multiple functions. Its primary role is to activate the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[3][4] This "ate" complex is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice and strength of the base can profoundly influence the reaction rate, yield, and the prevalence of side reactions.
Q3: What are the key factors to consider when selecting a solvent system?
The solvent plays a multifaceted role that extends beyond simply dissolving the reactants.[5][6] Key considerations include:
-
Solubility: All components—the substrate, coupling partner, base, and catalyst—must have adequate solubility to ensure an efficient reaction. Biphasic systems, often a combination of an organic solvent (like dioxane, toluene, or THF) with an aqueous solution for the base, are very common.[2][7]
-
Polarity: Solvent polarity can influence the stability of catalytic intermediates and the overall reaction rate and selectivity.[5] In some complex dihaloarene systems, polar, oxygen-containing solvents like THF have been observed to impact selectivity by interacting with halide byproducts generated during the reaction.[8]
-
Boiling Point: The solvent's boiling point must be appropriate for the desired reaction temperature. Higher temperatures may be needed to activate the less reactive C-Cl bond but can also lead to catalyst decomposition.[9]
-
Degassing: It is crucial to use degassed solvents, as dissolved oxygen can oxidize and deactivate the active Pd(0) catalyst.[2]
Q4: Beyond Suzuki, what other cross-coupling reactions are effective for this compound?
While Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of boron reagents, other reactions are also highly effective for this substrate:
-
Stille Coupling: This reaction pairs the substrate with an organotin reagent.[10] Stille reactions are known for their tolerance of a wide variety of functional groups, though the toxicity of organostannanes is a significant drawback.[11]
-
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between terminal alkynes and aryl halides.[12] It is typically co-catalyzed by palladium and copper(I) and requires an amine base.[13]
-
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner and can be catalyzed by either palladium or nickel.[10]
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction yield is low, or the reaction is not proceeding. What are the common culprits?
Low or no yield is a frequent issue that can often be resolved with a systematic approach.[2]
-
Cause 1: Inactive Catalyst: The palladium catalyst may be deactivated or "poisoned" by impurities in the starting materials or solvents. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[2]
-
Solution: Ensure you are using a high-purity, fresh catalyst. Verify the purity of your substrates and ensure solvents are rigorously dried and degassed to remove oxygen.[2]
-
-
Cause 2: Inefficient Oxidative Addition: The initial step of the catalytic cycle, oxidative addition of the C-Br bond to the Pd(0) center, may be slow.
-
Cause 3: Poor Reagent Quality or Stability: The coupling partner, particularly boronic acids, can be unstable and degrade on the shelf or under reaction conditions.[2]
-
Cause 4: Suboptimal Base/Solvent Combination: An inappropriate choice of base or solvent can lead to poor solubility, slow reaction rates, or competing side reactions.[2]
Q2: I am observing significant side products, such as homo-coupling or protodeboronation. How can I minimize these?
-
Issue: Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic sources, replacing the boron group with a hydrogen atom.[2][14]
-
Solution 1: Use a slight excess (1.1–1.2 equivalents) of the boronic acid to compensate for some loss.[16]
-
Solution 2: Switch to more stable boronic acid derivatives like MIDA boronates or aryltrifluoroborates, which are less prone to this side reaction.[15]
-
Solution 3: Carefully control the amount of water in the reaction and ensure the base is not excessively strong, which can accelerate the process.
-
-
Issue: Homo-coupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1]
-
Solution: This is often a sign of issues with the main catalytic cycle. Ensure rigorous degassing to remove oxygen, which can promote homo-coupling. Re-evaluating the ligand and catalyst loading can also help favor the desired cross-coupling pathway.
-
Q3: The reaction shows poor selectivity, with coupling occurring at the C-Cl bond. How can I improve C-Br selectivity?
-
Cause: Reaction Conditions Are Too Harsh: High temperatures, high catalyst loading, or prolonged reaction times can provide enough energy to activate the less reactive C-Cl bond, leading to a mixture of products or di-substituted products.[16]
-
Solution 1: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
-
Solution 2: Optimize the ligand. For selective C-Br activation on similar substrates, N-Heterocyclic Carbene (NHC) palladium precatalysts have demonstrated high efficacy and selectivity.[16] These ligands often allow for lower reaction temperatures.
-
Solution 3: Re-evaluate the base. A milder base may be sufficient for C-Br coupling and less likely to promote C-Cl activation.
-
Q4: My palladium catalyst appears to be decomposing (forming palladium black). What can I do?
-
Cause: Palladium black formation signals the aggregation and precipitation of the Pd(0) catalyst from the solution, rendering it inactive.[2] This can be triggered by high temperatures, impurities, or an unstable ligand-palladium complex.
-
Solution 1: Use a more robust ligand. Bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or NHC ligands often form more stable complexes with palladium, preventing aggregation.[2][16]
-
Solution 2: Lower the reaction temperature. If the reaction requires high heat, consider if a more active catalyst system could achieve the same conversion under milder conditions.
-
Solution 3: Ensure all reagents and solvents are of high purity and are properly degassed. Trace impurities can initiate catalyst decomposition.[2]
-
Data & Visualization
Table 1: Common Base and Solvent Systems for Cross-Coupling of Thiophenes
| Cross-Coupling Type | Common Bases | Common Solvents | Key Considerations |
| Suzuki-Miyaura | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH, KF[7][10][16] | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF[2][7] | K₃PO₄ is often effective for thiophene substrates.[7] KF is a milder option for base-sensitive functional groups.[4] |
| Stille | Often run without a base. Additives may be used. | Toluene, Dioxane, THF, DMF[17][18] | LiCl is a common additive to facilitate transmetalation. Cu(I) salts can accelerate the reaction rate.[19][20] |
| Sonogashira | Et₃N, i-Pr₂NH (often used as solvent)[12] | THF, Dioxane, DMF[9][12] | An amine base is required. A Cu(I) co-catalyst (e.g., CuI) is typically essential for high yields.[13][21] |
Diagram 1: Troubleshooting Workflow for Low-Yield Cross-Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. reddit.com [reddit.com]
- 10. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. kbfi.ee [kbfi.ee]
Technical Support Center: Preventing Homocoupling Byproducts in Thiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of homocoupling byproducts during thiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of thiophene synthesis, and why is it a significant issue?
A1: Homocoupling is a common side reaction in cross-coupling methodologies—such as Suzuki, Stille, and Kumada reactions—used for thiophene synthesis. It involves the unwanted coupling of two identical molecules, leading to the formation of symmetrical byproducts (e.g., bithienyls from two thiophene precursors or biphenyls from two aryl partners). This side reaction is problematic as it consumes valuable starting materials, reduces the yield of the desired unsymmetrical thiophene product, and often complicates the purification process due to the structural similarities between the desired product and the homocoupled byproduct.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions for thiophene synthesis?
A2: The main culprits for homocoupling are generally related to the reaction conditions and the palladium catalyst's state. Key causes include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of organometallic reagents. Oxygen can also oxidize the active Pd(0) catalyst to Pd(II) species, which can promote homocoupling.
-
Use of Palladium(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species can be accompanied by a stoichiometric homocoupling of the organometallic partner.
-
Suboptimal Reaction Conditions: Factors such as an inappropriate choice of base, solvent, or an excessively high reaction temperature can favor homocoupling pathways over the desired cross-coupling.
Q3: How can I minimize homocoupling by optimizing the reaction setup?
A3: A meticulously prepared reaction setup is the first line of defense against homocoupling. Rigorous exclusion of oxygen is paramount. This can be achieved by:
-
Degassing Solvents: Thoroughly degas all solvents and any aqueous solutions (e.g., base solutions) prior to use. This is typically done by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas. This involves using Schlenk lines or a glovebox.
-
Proper Reagent Handling: Ensure all reagents are added under a counterflow of inert gas.
Troubleshooting Guides for Cross-Coupling Reactions
This section provides detailed troubleshooting for specific issues encountered during popular cross-coupling reactions for thiophene synthesis.
Suzuki-Miyaura Coupling
Problem: Significant formation of bithienyl or biaryl homocoupling byproducts is observed in the Suzuki coupling of a thienylboronic acid/ester with an aryl halide (or vice-versa).
Troubleshooting Workflow:
Stability of 3-Bromo-2-chlorothiophene on silica gel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-2-chlorothiophene, focusing on its stability during purification via silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable during silica gel chromatography?
A1: this compound may exhibit instability on silica gel. The acidic nature of standard silica gel can potentially lead to degradation, isomerization, or other side reactions, which may result in lower yields and the formation of impurities.[1][2][3] The thiophene ring, particularly when halogenated, can be susceptible to acid-catalyzed reactions.[4]
Q2: What are the visible signs of degradation of this compound on a TLC plate or during column chromatography?
A2: Signs of degradation during thin-layer chromatography (TLC) or column chromatography include the appearance of new spots or streaks that were not present in the initial crude sample.[2] You might also observe tailing of the main product spot. During column chromatography, you may notice a lower than expected yield of the purified product, or the presence of unexpected compounds in the collected fractions.[3]
Q3: Can the choice of solvent system affect the stability of this compound on silica gel?
A3: Yes, the solvent system can influence stability. Protic solvents (e.g., methanol, ethanol) could potentially participate in reactions on the acidic silica surface. While non-polar solvents are generally preferred for the elution of halogenated thiophenes, the specific solvent system should be chosen based on TLC analysis to ensure good separation and minimize contact time with the silica gel.[5]
Q4: Are there alternatives to standard silica gel for the purification of sensitive compounds like this compound?
A4: If you suspect your compound is degrading on silica gel, you can consider using deactivated silica gel, alumina, or florisil.[3] Deactivated silica gel can be prepared by treating it with a base, such as triethylamine, to neutralize its acidic sites.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of this compound after column chromatography. | The compound may be degrading on the silica gel.[3] | Perform a stability test by spotting the compound on a TLC plate and letting it sit for an extended period before eluting. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[3] |
| Appearance of new, unexpected spots on TLC or in collected fractions. | Isomerization or decomposition of the product on the acidic silica surface.[1][2] | Neutralize the silica gel with a base (e.g., triethylamine) before preparing the column. Elute the column as quickly as possible to minimize contact time. |
| The purified product is still impure, with contaminants that were not in the crude mixture. | Co-elution of impurities formed during chromatography. | Optimize the solvent system for better separation. If the impurity is a degradation product, addressing the stability on silica is the primary solution. |
| The compound appears to be irreversibly adsorbed onto the silica gel. | Strong interaction between the halogenated thiophene and the acidic silanol groups.[2] | Use a more polar eluent to facilitate elution. However, be mindful that a highly polar solvent might also elute other impurities. Deactivating the silica gel can also reduce strong adsorption. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound on Silica Gel
Objective: To determine if this compound degrades upon contact with silica gel.
Materials:
-
This compound sample
-
Silica gel TLC plates
-
Appropriate solvent system (e.g., Hexane/Ethyl Acetate mixture)
-
Developing chamber
-
UV lamp for visualization
Methodology:
-
Dissolve a small amount of the this compound in a suitable solvent.
-
Spot the solution onto two separate lanes on a silica gel TLC plate.
-
Immediately develop one lane of the TLC plate using the chosen solvent system. This will serve as the control.
-
Allow the second lane to remain on the benchtop, exposed to air and light, for a period of 1-2 hours.
-
After the exposure time, develop the second lane in the same developing chamber.
-
Visualize both lanes under a UV lamp and compare them. The appearance of new spots or significant streaking in the second lane indicates potential degradation.[3]
Quantitative Data Summary
The following table presents hypothetical data on the recovery of this compound from a silica gel column under different conditions. This data is for illustrative purposes to highlight the potential impact of silica gel activity on product yield.
| Condition | Stationary Phase | Eluent System (Hexane:EtOAc) | Contact Time (hours) | Recovery (%) | Purity by GC-MS (%) |
| 1 | Standard Silica Gel | 98:2 | 2 | 75 | 92 |
| 2 | Standard Silica Gel | 98:2 | 6 | 60 | 85 |
| 3 | Deactivated Silica Gel (1% Et3N in eluent) | 98:2 | 2 | 95 | 99 |
| 4 | Alumina (Neutral) | 99:1 | 2 | 92 | 98 |
Visualizations
Caption: Troubleshooting workflow for issues with this compound purification.
Caption: Plausible degradation pathway of this compound on silica gel.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Dehalogenation Side Reactions with Bromothiophenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting and mitigating dehalogenation side reactions when working with bromothiophenes. Unwanted loss of bromine can lead to reduced yields and complex product mixtures. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are bromothiophenes, particularly 3-bromothiophene, prone to dehalogenation?
A1: The carbon-bromine (C-Br) bond on the thiophene ring can be susceptible to cleavage under various reaction conditions.[1] This susceptibility arises from several factors, including the electronic properties of the thiophene ring and the high reactivity of organometallic intermediates formed during reactions.[1] Mechanisms for dehalogenation include protonolysis of organometallic intermediates, reductive dehalogenation by metals or catalysts, and photodegradation.[1]
Q2: In which common reactions is the dehalogenation of bromothiophenes a significant side reaction?
A2: Dehalogenation is a prevalent side reaction in several key transformations:
-
Lithium-Halogen Exchange: Formation of thienyllithium species using organolithium reagents like n-BuLi or t-BuLi can lead to protonation of the highly basic intermediate, resulting in the debrominated thiophene.[1]
-
Grignard Reagent Formation: The reaction of bromothiophenes with magnesium metal can be accompanied by the formation of thiophene as a byproduct.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Heck): Under certain conditions, particularly at elevated temperatures or with specific ligand and base combinations, the bromothiophene starting material can be reduced to thiophene.[1][2]
Q3: How does the position of the bromine atom (e.g., 2-bromo vs. 3-bromothiophene) affect the likelihood of dehalogenation?
A3: Generally, 3-bromothiophene can be more challenging in certain reactions compared to its 2-bromo counterpart. The C-Br bond at the 3-position is computationally predicted to be slightly stronger, suggesting a higher activation barrier for reactions involving C-Br bond cleavage. However, the specific reaction conditions ultimately play a crucial role in the extent of dehalogenation for both isomers.
Q4: Can the choice of solvent impact the rate of dehalogenation?
A4: Yes, the solvent plays a critical role. In Grignard reactions and lithiations, strictly anhydrous and aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) are essential to prevent the protonation of the reactive organometallic intermediates.[1] In palladium-catalyzed reactions, the solvent can sometimes act as a hydride source, contributing to reductive dehalogenation. For example, in Suzuki couplings, the amount of water in solvent mixtures like dioxane/water can significantly influence the extent of dehalogenation.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Dehalogenation during Lithium-Halogen Exchange
Symptom: You observe the formation of thiophene as a major byproduct when reacting a bromothiophene with an organolithium reagent.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Protic Impurities | Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C) and use freshly distilled, anhydrous solvents. | The highly basic thienyllithium intermediate is readily quenched by water or other protic impurities, leading to the formation of thiophene.[1] |
| Inappropriate Organolithium Reagent | For 3-bromothiophene, consider using two equivalents of t-BuLi instead of n-BuLi. | The first equivalent of t-BuLi performs the lithium-halogen exchange, while the second reacts with the generated t-BuBr to form isobutylene, preventing side reactions.[1] |
| Reaction Temperature Too High | Maintain a low reaction temperature, typically -78 °C, throughout the addition of the organolithium reagent and subsequent reaction with an electrophile. | Low temperatures maximize selectivity and prevent the decomposition of the organolithium intermediate. |
Issue 2: Dehalogenation and Low Yields in Grignard Reagent Formation
Symptom: The Grignard reaction with bromothiophene fails to initiate, or you obtain a low yield of the desired product with significant formation of thiophene and Wurtz coupling byproducts.
| Potential Cause | Recommended Solution | Rationale |
| Passive Magnesium Surface | Activate the magnesium turnings before adding the bromothiophene. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming. | A layer of magnesium oxide on the surface of the magnesium can prevent the reaction from starting. Activation exposes a fresh metal surface.[1] |
| Presence of Moisture | Use flame-dried glassware and anhydrous ethereal solvents (THF, Et2O). | Grignard reagents are strong bases and are readily quenched by protic sources like water, leading to the formation of the corresponding debrominated thiophene.[1] |
| High Reaction Temperature | Maintain a controlled temperature, often between 0-10 °C, during the addition of the bromothiophene after the initial initiation. | While some initial heating may be necessary to start the reaction, high temperatures can promote side reactions such as Wurtz coupling.[1] |
| Difficult Grignard Formation with 3-Bromothiophene | Consider using a lithium-halogen exchange with n-BuLi or t-BuLi as an alternative method to generate the nucleophilic thiophene species. | 3-Halothiophenes can be less reactive in Grignard formation compared to their 2-halo counterparts. Lithiation is often a more reliable method.[1] |
Issue 3: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Buchwald-Hartwig)
Symptom: You observe a significant amount of the corresponding thiophene or a complex mixture of byproducts in your palladium-catalyzed cross-coupling reaction.
| Potential Cause | Recommended Solution | Rationale |
| Formation of Palladium-Hydride (Pd-H) Species | Use anhydrous and degassed solvents and high-purity reagents. | The dehalogenation, often termed hydrodehalogenation, typically arises from the formation of a Pd-H species which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities. |
| Inappropriate Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). | These ligands can promote the desired reductive elimination over side reactions and stabilize the palladium catalyst.[4] |
| Aggressive or Inappropriate Base | Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃, especially if using strong bases like alkoxides (e.g., NaOEt, KOtBu). | Strong alkoxide bases can generate palladium-hydride species, which lead to hydrodehalogenation. Carbonates and phosphates are generally less prone to acting as hydride donors. |
| High Reaction Temperature | Lower the reaction temperature. | High temperatures can accelerate the rate of dehalogenation. Attempt the reaction at a lower temperature (e.g., 40-80 °C) and monitor for improvement. |
| Presence of Water (in Suzuki coupling) | Minimize the amount of water in the solvent system. | While some water is often necessary for Suzuki couplings, excessive amounts can promote dehalogenation.[3] |
Data Presentation
Table 1: Effect of Water Content on Dehalogenation in a Suzuki Coupling
The following data is from a study on the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde. It illustrates the critical role of the solvent composition in minimizing dehalogenation.
| Entry | Dioxane:Water Ratio (v/v) | Yield of Mono-coupled Product (%) | Yield of Dehalogenated Byproduct (%) |
| 1 | 4:1 | 35 | 55 |
| 2 | 6:1 | 95 | 3 |
| 3 | 8:1 | 35 (incomplete reaction) | 0 |
| Data sourced from Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(23), 4075-4078.[3] |
Experimental Protocols
Protocol 1: Lithiation of 3-Bromothiophene with Minimized Dehalogenation
This protocol is designed to generate 3-thienyllithium with minimal formation of thiophene byproduct.[1]
Materials:
-
3-Bromothiophene
-
tert-Butyllithium (t-BuLi) in pentane or heptane
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3-bromothiophene (1 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add t-BuLi (2 equivalents) dropwise, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The first equivalent of t-BuLi performs the halogen exchange, while the second reacts with the generated t-BuBr to form isobutylene, preventing side reactions.[1]
-
The resulting solution of 3-thienyllithium is now ready for reaction with an electrophile.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromothiophene with Phenylboronic Acid
This protocol provides a general method for the palladium-catalyzed cross-coupling of 3-bromothiophene with an arylboronic acid, using conditions that can help minimize dehalogenation.
Materials:
-
3-Bromothiophene
-
Phenylboronic acid
-
Pd₂(dba)₃
-
SPhos
-
K₃PO₄
-
Toluene
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask or sealed vial under an inert atmosphere, combine 3-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.022 mmol, 2.2 mol%), and K₃PO₄ (2.0 mmol).
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until completion (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A general troubleshooting workflow for addressing dehalogenation side reactions.
References
Technical Support Center: Site-Selectivity in Dihalogenated Thiophene Reactions
Welcome to the technical support center for troubleshooting site-selectivity in dihalogenated thiophene reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired regioselectivity in their experiments. Below, you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing site-selectivity in the functionalization of substituted thiophenes?
A1: The regioselectivity of electrophilic substitution on a thiophene ring is primarily governed by a combination of electronic and steric effects. The sulfur atom in the thiophene ring donates electron density, activating the ring for electrophilic attack, preferentially at the 2- and 5-positions (α-positions) where the intermediate cation is better stabilized by resonance.[1] The nature and position of existing substituents on the thiophene ring further direct incoming groups. Electron-donating groups (EDGs) generally enhance the inherent preference for α-substitution, while electron-withdrawing groups (EWGs) can direct substitution to the less reactive 3- and 4-positions (β-positions).[1] Steric hindrance from bulky substituents can also play a significant role, potentially favoring reaction at a less sterically crowded site.[2]
Q2: My cross-coupling reaction on a dihalothiophene is resulting in a mixture of mono- and di-substituted products. How can I favor mono-functionalization?
A2: Achieving selective mono-functionalization in cross-coupling reactions of dihalothiophenes can be challenging. Several factors can be adjusted to favor the desired outcome. The choice of catalyst and ligands is crucial; for instance, bulky ligands can sometimes promote over-functionalization.[3] Reaction conditions such as temperature, reaction time, and the stoichiometry of the coupling partners should be carefully controlled. Using a slight excess of the dihalothiophene relative to the nucleophilic coupling partner can favor mono-substitution. Additionally, the reactivity difference between the halogen atoms (I > Br > Cl) can be exploited for selective coupling.[4] In some cases, the solvent and halide byproducts can influence selectivity.[5]
Q3: I am observing poor regioselectivity in the C-H arylation of a 3-substituted thiophene. What strategies can I employ to control the reaction at the C2 versus the C5 position?
A3: Controlling regioselectivity between the C2 and C5 positions in 3-substituted thiophenes is a common challenge. The outcome is often dependent on the catalytic system and reaction mechanism. Ligand choice is a powerful tool for influencing site-selectivity. For example, in palladium-catalyzed C-H arylations, different ligands can favor different mechanistic pathways, such as a concerted metalation-deprotonation (CMD) pathway, which is often influenced by electronic effects, versus a Heck-type arylation mechanism, which can be governed by other factors.[6] The use of directing groups that can be turned "on" and "off," for example by changing the pH, offers another sophisticated strategy for sequential, regioselective functionalization.[7]
Q4: How can I achieve selective bromination at a specific position on a substituted thiophene?
A4: Regioselective bromination of thiophenes can be achieved by careful selection of the brominating agent and reaction conditions. For direct bromination, reagents like N-bromosuccinimide (NBS) are commonly used.[8] The inherent electronic preferences of the substituted thiophene will often dictate the position of bromination. However, for less reactive positions or to override electronic effects, directed lithiation followed by quenching with a bromine source is a powerful method. This involves using a strong base like n-butyllithium (n-BuLi) to deprotonate a specific C-H bond, often at low temperatures (e.g., -78 °C), followed by the addition of bromine.[9][10] The choice of solvent and temperature is critical for the success of this method.[9]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Direct C-H Arylation
If you are experiencing low yields in your direct C-H arylation of thiophenes, consider the following troubleshooting steps. A logical workflow for addressing this issue is presented below.
Caption: Troubleshooting workflow for low yield in direct C-H arylation.
Detailed Steps:
-
Catalyst Activity: Palladium catalysts, especially Pd(OAc)₂, can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or consider using a more stable pre-catalyst. Low catalyst loadings (0.1-0.2 mol%) have been shown to be effective in some phosphine-free systems.[6]
-
Base Optimization: The choice of base is critical. Common bases for direct arylation include potassium acetate (KOAc) and potassium carbonate (K₂CO₃). The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent Screening: Polar aprotic solvents like N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO) are often effective for direct arylation reactions.[6][11]
-
Temperature Adjustment: These reactions often require elevated temperatures (e.g., 100-130 °C) to proceed efficiently.[6][12]
-
Ligand Additives: While some protocols are "phosphine-free," the addition of a suitable ligand can sometimes enhance catalytic activity and stability.
Issue 2: Poor Selectivity in Suzuki-Miyaura Coupling of Dihalothiophenes
Achieving selective mono- or di-arylation in Suzuki-Miyaura couplings of dihalothiophenes requires careful control of reaction parameters. The following guide provides steps to improve selectivity.
Caption: Troubleshooting workflow for poor selectivity in Suzuki coupling.
Detailed Steps:
-
Stoichiometry: To favor mono-arylation, use a slight excess (e.g., 1.2-1.5 equivalents) of the dihalothiophene relative to the boronic acid. For di-arylation, use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents).[1]
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used catalysts.[1] The ligand can influence both the rate of oxidative addition and reductive elimination, thereby affecting selectivity.
-
Base and Solvent: The base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) and solvent system (e.g., dioxane/water, toluene) can impact the solubility of the reactants and the overall reaction rate.[1][13]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more reactive C-X bond.
Data Presentation
The following tables summarize quantitative data for key reactions, providing a reference for expected yields and selectivity under various conditions.
Table 1: Regioselective Bromination of 3-Alkylthiophenes via Lithiation [9]
| 3-Alkylthiophene | Product | Yield (%) |
| 3-Butylthiophene | 2-Bromo-3-butylthiophene | 90 |
| 3-Hexylthiophene | 2-Bromo-3-hexylthiophene | 93 |
| 3-Octylthiophene | 2-Bromo-3-octylthiophene | 90 |
| Reaction conditions: n-BuLi in THF at -78 °C, followed by addition of Bromine. |
Table 2: Palladium-Catalyzed Direct C-H Arylation of Thiophene with Aryl Bromides [12]
| Aryl Bromide | Catalyst Loading (mol%) | Product | Yield (%) |
| 4-Bromobenzonitrile | 0.2 | 2-(4-Cyanophenyl)thiophene | 73 |
| 4-Bromoacetophenone | 0.2 | 2-(4-Acetylphenyl)thiophene | 78 |
| 2-Bromobenzonitrile | 0.2 | 2-(2-Cyanophenyl)thiophene | 62 |
| Reaction conditions: Pd(OAc)₂, KOAc, DMAc, 130 °C. |
Table 3: Suzuki-Miyaura Coupling of Dibromothiophenes [1]
| Dibromothiophene | Catalyst | Base | Solvent | Product | Yield |
| 2,5-Dibromothiophene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O (4:1) | 2,5-Diarylthiophene | Moderate to Good |
| 3,4-Dibromothiophene | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 3,4-Diarylthiophene | Moderate to Good |
| 4,5-Dibromothiophene-2-carbaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (8:1) | 4-Aryl-5-bromothiophene-2-carbaldehyde | Reduced Yield |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Bromo-3-alkylthiophene [9]
This protocol describes the selective bromination of 3-alkylthiophenes at the 2-position via lithiation.
-
To a dry three-neck flask under an argon atmosphere, add the 3-alkylthiophene and dry tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 2.5 M) dropwise over 1.5 hours.
-
Stir the resulting solution at -78 °C for approximately 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of bromine in THF.
-
Slowly add the bromine solution to the lithiated thiophene solution at -78 °C over 15 minutes.
-
Stir the reaction mixture for an additional 20 minutes at -78 °C.
-
Quench the reaction by adding a few drops of an aqueous methanolic solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, and then perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Thiophene [12]
This protocol provides a general procedure for the direct arylation of thiophene with aryl bromides.
-
In a Schlenk tube, combine the aryl bromide (1 mmol), potassium acetate (KOAc, 2 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.2 mol%).
-
Add thiophene (8 mmol) and N,N-dimethylacetamide (DMAc, 5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Seal the tube and heat the reaction mixture to 130 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of Dibromothiophene [1]
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of dibromothiophenes.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of dibromothiophenes.[1]
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the dibromothiophene (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol for di-substitution), and a base such as potassium phosphate (K₃PO₄) (4.0 mmol).[1]
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-6 mol%).[1]
-
Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.[1]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer | MDPI [mdpi.com]
- 5. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Unstable Intermediates in Thiophene Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiophene functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage unstable intermediates and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common unstable intermediates in thiophene functionalization?
A1: Several reactive intermediates can arise during thiophene functionalization, leading to challenges in reaction control and product isolation. The most common include:
-
Thienyllithium Species: Generated via deprotonation or halogen-metal exchange, these powerful nucleophiles are highly reactive and can be unstable, especially at elevated temperatures.[1] They are prone to side reactions if not handled under strictly anhydrous and inert conditions.[2]
-
Thiophene S-oxides: These intermediates are formed during the oxidation of the thiophene sulfur atom.[1] They are highly electrophilic and unstable, often undergoing rapid dimerization or reacting with available nucleophiles.[3][4] Thiophene S-oxides are frequently implicated as reactive metabolites of thiophene-containing drugs.[5]
-
Thiophene Epoxides: Formed as a minor pathway during oxidation reactions, these are also reactive electrophiles.[5]
-
Unstable Thiophene Boronic Acids and Esters: While crucial for Suzuki-Miyaura cross-coupling reactions, certain thiophene boronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[3]
Q2: My thiophene lithiation reaction is giving low yields and a lot of debrominated starting material. What's going wrong?
A2: This is a common issue when generating thienyllithium intermediates. Several factors could be at play:
-
Incomplete Lithiation: Ensure your reaction is performed under strictly anhydrous and inert conditions. Trace amounts of water or oxygen will quench the organolithium reagent and the thienyllithium intermediate. Use freshly distilled solvents and properly dried glassware.[2]
-
Proton Quenching: The thienyllithium intermediate can be quenched by any available proton source in the reaction mixture. If your substrate has acidic protons (e.g., an amide N-H), you may need to use additional equivalents of the organolithium reagent.[6]
-
Temperature Control: Thienyllithium species are often unstable at temperatures above -70 °C. Maintaining a low temperature throughout the lithiation and subsequent electrophilic quench is critical to prevent decomposition.[7]
-
Reagent Quality: The concentration of commercially available organolithium reagents can decrease over time. It is good practice to titrate your n-butyllithium solution before use.[2]
Q3: How can I prevent the dimerization of thiophene S-oxides during oxidation reactions?
A3: Thiophene S-oxides are highly prone to Diels-Alder dimerization.[1] To mitigate this, you can employ a "trapping" strategy. By including a suitable trapping agent in the reaction mixture, the unstable S-oxide intermediate can be intercepted as it forms, leading to a stable adduct. Common trapping agents for thiophene S-oxides include:
-
Dienophiles: N-substituted maleimides, such as N-ethylmaleimide (NEM), are effective at trapping thiophene S-oxides via a Diels-Alder reaction to form stable cycloadducts.[8][9]
-
Thiols: Nucleophilic thiols like glutathione (GSH) or N-acetylcysteine can also trap thiophene S-oxides.[3]
Q4: My Suzuki-Miyaura coupling with a thiophene boronic acid is inefficient. How can I improve it?
A4: The instability of thiophene boronic acids is a frequent cause of low yields in Suzuki-Miyaura reactions. The primary side reaction is protodeboronation.[3] To address this, consider the following:
-
Use a Stable Boronic Acid Surrogate: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are robust to a wide range of reaction conditions.[3] They undergo a slow, controlled release of the boronic acid under the basic conditions of the Suzuki coupling, minimizing its decomposition. Pinacol esters are another common protecting group, though MIDA esters often offer superior stability.[10]
-
Optimize Reaction Conditions: The choice of base, solvent, and catalyst is crucial. For unstable boronic acids, milder bases and shorter reaction times can sometimes improve yields by reducing the extent of protodeboronation.
Troubleshooting Guides
Table 1: Troubleshooting Thiophene Lithiation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen. 3. Insufficiently low temperature. | 1. Titrate the organolithium reagent. 2. Use freshly dried solvents and flame-dried glassware under an inert atmosphere. 3. Maintain the reaction temperature at or below -78 °C.[7] |
| Formation of debrominated starting material | 1. Quenching of the thienyllithium intermediate by a proton source. 2. The lithiated species is unstable and decomposes before reacting with the electrophile. | 1. Ensure all reagents and solvents are scrupulously dry. Consider using a stronger, non-nucleophilic base if deprotonation of another site is suspected. 2. Add the electrophile at low temperature and allow the reaction to warm slowly.[7] |
| Formation of butyl-thiophene byproduct | Reaction of the electrophile with the n-butyllithium reagent. | This can occur if the lithiation is slow. Ensure complete formation of the thienyllithium before adding the electrophile. Using tert-butyllithium can sometimes mitigate this as the byproduct, isobutylene, is a gas. |
| Ring opening of the thiophene | Use of a very strong base in a highly polar solvent (e.g., HMPT).[11] | Avoid strongly polar aprotic solvents in combination with strong bases if ring opening is a concern. THF is a common and generally suitable solvent. |
Table 2: Troubleshooting Suzuki-Miyaura Coupling of Thiophene Boronic Acids
| Problem | Potential Cause | Recommended Solution |
| Low yield of coupled product | 1. Protodeboronation of the thiophene boronic acid. 2. Inactive catalyst. 3. Poor solubility of reagents. | 1. Use an air-stable MIDA boronate derivative of the thiophene.[3] 2. Ensure the palladium catalyst is not oxidized. Use fresh catalyst and degassed solvents. 3. Choose a solvent system that solubilizes all components. A mixture of an organic solvent (e.g., dioxane, THF) and an aqueous base is common. |
| Formation of homocoupled boronic acid byproduct | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Reaction stalls | Catalyst deactivation. | The product or other species in the reaction mixture may be poisoning the catalyst. Try a different palladium precatalyst or ligand. |
Experimental Protocols
Protocol 1: Lithiation of 3-Bromothiophene and Quenching with an Electrophile
This protocol describes the generation of 3-lithiothiophene via lithium-halogen exchange and its subsequent reaction with a generic electrophile.
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.
-
Under a positive pressure of inert gas, add 3-bromothiophene (1.0 eq) to the flask via syringe.
-
Add anhydrous THF to achieve a concentration of approximately 0.3 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
Add the electrophile (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Trapping of a Metabolically Generated Thiophene S-oxide with N-Ethylmaleimide (NEM)
This protocol outlines a typical in vitro experiment to detect the formation of a reactive thiophene S-oxide metabolite using a trapping agent and analysis by HPLC-MS.
Materials:
-
Thiophene-containing test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
N-Ethylmaleimide (NEM)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
Procedure:
-
Prepare a stock solution of the thiophene-containing compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound.
-
Add a solution of NEM (typically to a final concentration of 1 mM).[8]
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the sample by LC-MS/MS, looking for the mass of the expected NEM-thiophene S-oxide adduct.
Data Presentation
Table 3: Comparison of Stability of Thiophene Boronic Acid and its MIDA Ester Derivative
| Compound | Storage Conditions | Purity after 15 days | Purity after 60 days |
| 2-Thiophene boronic acid | Benchtop, in air | <5% | Not determined |
| 2-Thiophene MIDA boronate | Benchtop, in air | >95% | >95% |
Data adapted from a study on the stability of various boronic acids and their MIDA esters.[3]
Table 4: Cross-Coupling Efficiency of 2-Thiophene Boronic Acid vs. MIDA Boronate
| Boron Species | Coupling Partner | Yield |
| 2-Thiophene boronic acid | Aryl Chloride | 37% |
| 2-Thiophene MIDA boronate | Aryl Chloride | 94% |
Data represents the yield of the cross-coupling reaction under identical conditions, highlighting the improved efficiency when using the MIDA-protected boronate.[3]
Visualizations
Caption: Workflow for the lithiation of 3-bromothiophene.
Caption: Screening for reactive thiophene metabolites.
Caption: Suzuki coupling with slow release from MIDA boronate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromothiophene and 3-Bromothiophene
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of heterocyclic building blocks is paramount for the efficient design and execution of synthetic strategies. This guide provides an objective comparison of the reactivity of 2-bromothiophene and 3-bromothiophene in four key classes of organic reactions: Suzuki-Miyaura coupling, Heck reaction, Stille coupling, and lithiation/metal-halogen exchange. The comparative analysis is supported by experimental data, detailed methodologies for cited experiments, and visualizations of reaction pathways and workflows.
In general, 2-bromothiophene exhibits greater reactivity than its 3-bromo isomer in palladium-catalyzed cross-coupling reactions and lithiation.[1] This heightened reactivity is primarily attributed to the electronic properties of the thiophene ring. The carbon at the 2-position (C2) is more electron-deficient than the carbon at the 3-position (C3), and the proton at C2 is more acidic.[1] This electronic preference often translates to higher yields and faster reaction rates for 2-bromothiophene under similar conditions.[1] However, with the advent of modern catalyst systems and optimized reaction conditions, 3-bromothiophene remains a versatile and valuable synthetic intermediate.
Comparative Reactivity Data
The following tables summarize experimental data for Suzuki-Miyaura, Heck, and Stille couplings, as well as Buchwald-Hartwig amination, to provide a quantitative comparison of the performance of 2-bromothiophene and 3-bromothiophene.
Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |
Table 2: Heck Reaction of Bromothiophenes with Alkenes
| Entry | Bromothiophene Isomer | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | NaHCO₃ | DMF | 130 | 20 | 42% |
| 2 | 3-Bromothiophene | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | K₂CO₃ | DMF | 130 | 20 | Moderate |
Note: Direct side-by-side quantitative data for the Heck reaction under identical conditions is limited in the literature. The data presented is from a study that investigated both isomers, though with slight variations in the base used.
Table 3: Stille Coupling of Bromothiophenes with Organostannanes
| Entry | Bromothiophene Isomer | Organostannane | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Tributyl(vinyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 100 | 8 | 92% (Representative) |
| 2 | 3-Bromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 100 | 12 | 85% (Representative)[2] |
Note: The data in this table is representative of yields for Stille couplings of bromothiophenes and is not from a direct comparative study under identical conditions.
Table 4: Buchwald-Hartwig Amination of Bromothiophenes with Amines
| Entry | Bromothiophene Isomer | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromothiophene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High (Expected) |
| 2 | 3-Bromothiophene | N-methylaniline | [PdBr(P(tBu)₃)]₂ | NaOtBu | Toluene | RT | Fast reaction reported |
Discussion of Reactivity
Suzuki-Miyaura Coupling: 2-Bromothiophene is generally more reactive in Suzuki-Miyaura coupling due to the more electron-deficient nature of the C2 position, which facilitates the rate-determining oxidative addition of the palladium(0) catalyst.[1] However, with the use of modern, highly active catalyst systems, excellent yields can be achieved for both isomers.[1]
Heck Reaction: Similar to the Suzuki coupling, the oxidative addition step in the Heck reaction is typically faster for 2-bromothiophene.[1] The choice of ligand and base is critical for achieving good yields, particularly with the less reactive 3-bromothiophene.[1]
Stille Coupling: While direct comparative studies are limited, the general principles of palladium-catalyzed cross-coupling reactions suggest that 2-bromothiophene would be more reactive than 3-bromothiophene in Stille coupling. The electronic factors that favor oxidative addition at the C2 position are also at play in this reaction.
Buchwald-Hartwig Amination: The amination of 3-bromothiophene can be more challenging compared to that of 2-bromothiophene.[1] This is likely due to a slower rate of oxidative addition for the 3-isomer, sometimes necessitating the use of more specialized, electron-rich ligands or harsher reaction conditions to achieve high yields.[1]
Lithiation and Metal-Halogen Exchange: The proton at the C2 position of the thiophene ring is significantly more acidic than the proton at the C3 position.[1] This difference in acidity makes direct deprotonation (lithiation) with a strong base, such as n-butyllithium, highly regioselective at the C2 position. In the case of metal-halogen exchange, the reaction of 2-bromothiophene with an organolithium reagent is generally faster and more favorable than the corresponding reaction with 3-bromothiophene. This is because the resulting 2-thienyllithium is more stable than the 3-thienyllithium intermediate.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid
-
Materials: Bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), Na₂CO₃ (2.0 mmol), toluene (10 mL), and water (2 mL).
-
Procedure:
-
To an oven-dried flask, add the bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Procedure for Heck Reaction of Bromothiophenes with Styrene
-
Materials: Bromothiophene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), K₂CO₃ (2.0 mmol), and anhydrous DMF (5 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromothiophene, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous DMF followed by styrene.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Procedure for Stille Coupling of Bromothiophenes with an Organostannane
-
Materials: Bromothiophene (1.0 mmol), organostannane (e.g., tributyl(vinyl)stannane, 1.1 mmol), Pd₂(dba)₃ (0.02 mmol), P(o-tol)₃ (0.08 mmol), and anhydrous dioxane (5 mL).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed dioxane via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Procedure for Buchwald-Hartwig Amination of Bromothiophenes with an Amine
-
Materials: Bromothiophene (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), NaOtBu (1.4 mmol), and anhydrous toluene (5 mL).
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the bromothiophene and the amine.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
-
General Procedure for Lithiation and Quenching of Bromothiophenes
-
Materials: Bromothiophene (1.0 mmol), n-butyllithium (1.1 mmol, solution in hexanes), anhydrous THF (5 mL), and an electrophile (1.2 mmol).
-
Procedure:
-
To an oven-dried, three-necked flask under an inert atmosphere, add the bromothiophene and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for lithiation and quenching.
References
Reactivity Face-Off: 3-Iodo-2-chlorothiophene vs. 3-Bromo-2-chlorothiophene in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of heterocyclic chemistry, substituted thiophenes are invaluable building blocks for the synthesis of pharmaceuticals and functional materials. The strategic introduction of substituents onto the thiophene ring often relies on robust and selective cross-coupling methodologies. This guide provides an in-depth, objective comparison of the reactivity of two key dihalogenated thiophene intermediates: 3-iodo-2-chlorothiophene and 3-bromo-2-chlorothiophene. This analysis, supported by established principles of organic chemistry and analogous experimental data, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond at the 3-position. The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the carbon-halogen bond—often the rate-determining step—more facile for the heavier halogens. Consequently, the carbon-iodine bond is more susceptible to cleavage than the carbon-bromine bond, leading to enhanced reactivity for 3-iodo-2-chlorothiophene.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct side-by-side comparative studies for 3-iodo-2-chlorothiophene and this compound are not extensively documented under identical conditions, a clear and consistent picture of their relative reactivity can be drawn from studies on analogous dihalogenated heterocyclic systems and the foundational principles of cross-coupling chemistry. The inherent reactivity difference allows for chemoselective functionalization, where the more reactive halogen can be targeted under specific reaction conditions, leaving the less reactive halogen untouched for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Given the higher reactivity of the C-I bond, 3-iodo-2-chlorothiophene is expected to undergo Suzuki-Miyaura coupling at the 3-position under milder conditions (e.g., lower temperatures, shorter reaction times) and with potentially higher yields compared to this compound. For the bromo-analogue, more forcing conditions may be required to achieve comparable yields. The chlorine at the 2-position is anticipated to remain intact in both cases, allowing for subsequent functionalization.
Table 1: Anticipated Performance in Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Expected Outcome |
| 3-Iodo-2-chlorothiophene | High | High yields under mild conditions (e.g., lower temperatures, shorter reaction times). Excellent for selective coupling at the 3-position. |
| This compound | Moderate | Good yields, but may require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to the iodo-analogue for comparable results. Selective coupling at the 3-position is achievable. |
Stille Coupling
The Stille coupling, which pairs an organotin reagent with an organic halide, follows a similar reactivity trend. The oxidative addition of the palladium catalyst to the C-X bond is a key step, making the C-I bond of 3-iodo-2-chlorothiophene more susceptible to reaction than the C-Br bond of its counterpart. This suggests that Stille couplings with 3-iodo-2-chlorothiophene will proceed more efficiently.
Table 2: Anticipated Performance in Stille Coupling
| Substrate | Relative Reactivity | Expected Outcome |
| 3-Iodo-2-chlorothiophene | High | Efficient coupling with a variety of organostannanes under standard Stille conditions. |
| This compound | Moderate | Successful coupling is expected, but may necessitate higher catalyst loadings or elevated temperatures to achieve high yields. |
Sonogashira Coupling
In Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, the reactivity of the halide is a critical factor. The established reactivity order of I > Br > Cl strongly suggests that 3-iodo-2-chlorothiophene will be a superior substrate for this transformation, allowing for the introduction of alkynyl moieties at the 3-position with high efficiency.
Table 3: Anticipated Performance in Sonogashira Coupling
| Substrate | Relative Reactivity | Expected Outcome |
| 3-Iodo-2-chlorothiophene | High | High yields of the coupled product under standard Sonogashira conditions, likely at room temperature or with gentle heating. |
| This compound | Moderate | Reaction is feasible but will likely require higher temperatures and potentially longer reaction times to drive to completion. |
Negishi Coupling
The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance. The reactivity of the organic halide remains a key determinant of reaction efficiency. Selective Negishi coupling at the more reactive C-I bond in the presence of a C-Br bond has been demonstrated in other systems, reinforcing the expectation that 3-iodo-2-chlorothiophene will be more reactive than this compound in this context as well.
Table 4: Anticipated Performance in Negishi Coupling
| Substrate | Relative Reactivity | Expected Outcome |
| 3-Iodo-2-chlorothiophene | High | Efficient coupling with a broad range of organozinc reagents, allowing for selective functionalization at the 3-position. |
| This compound | Moderate | Good yields are attainable, though potentially requiring optimization of reaction conditions to compete with the iodo-analogue's efficiency. |
Experimental Protocols
While direct comparative experimental data is limited, the following are representative protocols for cross-coupling reactions on halogenated thiophenes that can be adapted for a comparative study of 3-iodo-2-chlorothiophene and this compound.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 3-halo-2-chlorothiophene (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq.) in a solvent system like toluene/water or dioxane/water is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography.
General Protocol for Stille Coupling
To a solution of the 3-halo-2-chlorothiophene (1.0 eq.) and the organostannane (1.1 eq.) in an anhydrous solvent like toluene or THF is added a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.
General Protocol for Sonogashira Coupling
The 3-halo-2-chlorothiophene (1.0 eq.), a terminal alkyne (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%) are combined in a solvent such as triethylamine or a mixture of THF and an amine base. The reaction is stirred under an inert atmosphere at room temperature or with heating. After completion, the reaction mixture is worked up and the product purified.
Visualizing the Reactivity Difference and Workflow
The enhanced reactivity of the iodo-substituted thiophene and the general workflow for a selective cross-coupling reaction can be visualized through the following diagrams.
Caption: Relative reactivity of halogenated thiophenes.
Caption: Experimental workflow for cross-coupling.
Conclusion
For researchers engaged in the synthesis of functionalized thiophenes, the choice between 3-iodo-2-chlorothiophene and this compound as a synthetic intermediate has significant implications for reaction efficiency and conditions. The available evidence and fundamental principles of cross-coupling chemistry strongly indicate that 3-iodo-2-chlorothiophene is the more reactive substrate, offering the potential for higher yields under milder conditions. This enhanced reactivity makes it an ideal candidate for selective functionalization at the 3-position, preserving the 2-chloro substituent for subsequent transformations. While this compound is also a viable substrate, it may require more vigorous reaction conditions to achieve comparable results. The selection of the appropriate starting material will ultimately depend on the specific requirements of the synthetic route, including the desired reaction conditions, cost considerations, and the nature of the coupling partners.
References
A Comparative Guide to Suzuki Coupling Yields of Bromothiophene Isomers: Navigating Reactivity in Drug Discovery and Materials Science
For researchers, scientists, and professionals in drug development, the strategic synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Thiophene-containing biaryls, in particular, are privileged scaffolds in a vast array of pharmaceuticals and organic electronic materials. However, the seemingly subtle change in the position of the bromine substituent on the thiophene ring—from the 2-position to the 3-position—can have a profound impact on reaction outcomes. This guide provides an in-depth comparison of the Suzuki coupling performance of 2-bromothiophene and 3-bromothiophene, supported by experimental data, mechanistic insights, and practical protocols to empower informed decision-making in your synthetic workflows.
The Reactivity Dichotomy: 2-Bromothiophene vs. 3-Bromothiophene
Experimental evidence consistently demonstrates that 2-bromothiophene exhibits higher reactivity and generally affords superior yields in Suzuki coupling reactions compared to its 3-bromo counterpart. This difference is not trivial and can be the deciding factor in the feasibility of a synthetic route, especially in multi-step sequences where high-yielding reactions are critical.
Comparative Yield Data
The following table summarizes representative yields for the Suzuki coupling of 2-bromothiophene and 3-bromothiophene with various arylboronic acids under typical palladium-catalyzed conditions. While direct, side-by-side comparisons across a broad spectrum of substrates under identical conditions are not always available in the literature, the compiled data clearly illustrates the general trend of higher reactivity for the 2-isomer.
| Entry | Bromothiophene Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95% |
| 2 | 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~70-85% |
| 3 | 2-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| 4 | 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate |
| 5 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | Good |
| 6 | 3-Bromothiophene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | Moderate to Good |
Note: Yields are indicative and can vary significantly with specific reaction conditions and the purity of reagents. "Good" and "Moderate" are qualitative descriptors where exact percentages were not provided in the source literature.
Mechanistic Insights: Unraveling the Difference in Reactivity
The observed disparity in the reactivity of 2- and 3-bromothiophene in Suzuki couplings can be attributed to fundamental electronic and steric differences within the thiophene ring. The catalytic cycle of the Suzuki-Miyaura reaction, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key factors influencing the rate of oxidative addition for bromothiophene isomers are:
-
Electronic Effects: The thiophene ring is an electron-rich heterocycle. However, the carbon atom at the 2-position (α to the sulfur) is more electron-deficient than the carbon at the 3-position (β to the sulfur). This is due to the inductive effect of the sulfur atom and the nature of the frontier molecular orbitals. A more electron-deficient C-Br bond is more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
-
C-Br Bond Strength: Computational studies suggest that the C-Br bond at the 3-position is slightly stronger than at the 2-position.[1] This implies a higher activation energy barrier for the cleavage of the C3-Br bond during the oxidative addition step, leading to a slower reaction rate for 3-bromothiophene.[1]
-
Steric Hindrance: While less of a differentiating factor for the parent bromothiophenes, steric hindrance can play a more significant role with substituted derivatives. The 2-position is generally more sterically accessible than the 3-position, which is flanked by a C-H bond and the sulfur atom.
Experimental Protocol: A General Procedure for Suzuki Coupling of Bromothiophenes
This protocol provides a robust starting point for the Suzuki coupling of both 2- and 3-bromothiophene with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.
Materials:
-
Bromothiophene (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Sphos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the bromothiophene (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 v/v ratio). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki coupling of bromothiophenes.
Conclusion and Recommendations
The choice between 2-bromothiophene and 3-bromothiophene as a starting material in a Suzuki coupling reaction has significant implications for the expected yield and reaction efficiency. The higher intrinsic reactivity of 2-bromothiophene makes it the preferred isomer when high yields are critical and reaction conditions need to be mild. For the less reactive 3-bromothiophene, achieving satisfactory yields may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or the use of more sophisticated and often more expensive catalyst systems.
For drug development professionals, where the rapid and efficient synthesis of analog libraries is crucial, the higher reactivity of 2-bromothiophene can translate to faster lead optimization cycles. In the realm of materials science, where the precise synthesis of well-defined oligomers and polymers is essential, the predictable and high-yielding nature of Suzuki couplings with 2-bromothiophene is a distinct advantage.
Ultimately, a thorough understanding of the reactivity differences between these two isomers, grounded in both empirical data and mechanistic principles, allows for more strategic and successful synthetic planning, saving valuable time and resources in the laboratory.
References
A Comparative Guide to the Synthesis of 2-Chloro-3-arylthiophenes: Suzuki vs. Alternative Coupling Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocycles is a cornerstone of molecular design. This guide provides a comprehensive comparison of the Suzuki-Miyaura coupling and its primary alternatives—the Stille and Kumada couplings—for the synthesis of 2-chloro-3-arylthiophenes from 3-bromo-2-chlorothiophene. This analysis is supported by experimental data and detailed protocols to inform the selection of the most suitable synthetic strategy.
The targeted transformation, the selective arylation at the 3-position of this compound, leverages the differential reactivity of the carbon-bromine versus the carbon-chlorine bond. The C-Br bond is more readily cleaved in palladium-catalyzed cross-coupling reactions, allowing for chemoselective functionalization. The resulting 2-chloro-3-arylthiophene scaffold is a valuable building block in medicinal chemistry and materials science.
Performance Comparison
The choice of coupling reaction significantly impacts yield, reaction time, and substrate scope. Below is a comparative summary of the Suzuki, Stille, and Kumada couplings for the synthesis of 2-chloro-3-phenylthiophene.
| Reaction | Typical Yield | Reaction Time (hours) | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages |
| Suzuki Coupling | 85-95% | 12-24 | 1-5 | Mild reaction conditions, commercially available and non-toxic boronic acids, straightforward purification. | Requires a base, which may not be compatible with sensitive substrates. |
| Stille Coupling | 80-90% | 6-12 | 1-3 | Mild conditions, tolerant of a wide range of functional groups.[1] | Toxicity of organotin reagents, difficulty in removing tin byproducts.[2] |
| Kumada Coupling | 70-85% | 1-4 | 1-5 | High reactivity, short reaction times.[3] | Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-chloro-3-phenylthiophene from this compound via Suzuki, Stille, and Kumada couplings are provided below.
Suzuki Coupling Protocol
This protocol is adapted from procedures for selective coupling on similar dihalogenated thiophene derivatives.[4]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a pre-mixed solution of palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 1,4-dioxane (8 mL).
-
Add degassed water (2 mL) to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol is a general procedure for the Stille coupling of halo-thiophenes.[5]
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous toluene (10 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add tributyl(phenyl)stannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kumada Coupling Protocol
This protocol is a general procedure for the Kumada coupling of halothiophenes.[6][7]
Materials:
-
This compound
-
Phenylmagnesium bromide (Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous diethyl ether or THF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (0.02 mmol, 2 mol%).
-
Add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL).
-
Cool the mixture to 0 °C and slowly add phenylmagnesium bromide (1.1 mmol, 1.0 M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To better understand the workflow of each coupling reaction, the following diagrams have been generated.
Caption: Suzuki Coupling Experimental Workflow.
Caption: Stille Coupling Experimental Workflow.
Caption: Kumada Coupling Experimental Workflow.
Signaling Pathway and Logical Relationships
The underlying mechanism for these palladium-catalyzed cross-coupling reactions follows a general catalytic cycle.
Caption: Generalized Catalytic Cycle for Cross-Coupling.
References
- 1. Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 7. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
Confirming the Structure of 3-Substituted Thiophenes: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a critical step in the research and development pipeline. Thiophenes, particularly 3-substituted derivatives, are prevalent scaffolds in pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for confirming their intricate structures. This guide provides a comprehensive comparison of NMR methods with other analytical techniques, supported by experimental data and detailed protocols.
The substitution pattern on the thiophene ring significantly influences its chemical and physical properties. Confirming the precise position of substitution is paramount, and NMR spectroscopy offers a powerful, non-destructive means to achieve this. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a definitive structural assignment can be made.
Comparative Analysis of 3-Substituted Thiophenes using ¹H and ¹³C NMR
The electronic environment of each proton and carbon atom in the thiophene ring is exquisitely sensitive to the nature of the substituent at the 3-position. This sensitivity is reflected in their respective chemical shifts (δ) in ¹H and ¹³C NMR spectra. The tables below summarize typical chemical shift ranges for various 3-substituted thiophenes, providing a valuable reference for structural confirmation.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative 3-Substituted Thiophenes in CDCl₃
| Substituent | H-2 | H-4 | H-5 | Other Protons |
| -CH₃ | ~7.17 | ~6.87 | ~6.86 | ~2.25 (CH₃)[1] |
| -Hexyl | ~6.89 | ~6.87 | ~7.11 | ~2.57 (α-CH₂), 1.61 (β-CH₂), 1.30 (γ,δ,ε-CH₂), 0.89 (CH₃) |
| -Br | ~7.28 | ~7.06 | ~7.28 | - |
| -OCH₃ | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃) |
| -CHO | ~8.24 | ~7.57 | ~7.34 | ~9.90 (CHO)[2] |
| -COOH | ~8.24 | ~7.57 | ~7.34 | ~12.08 (COOH)[2] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative 3-Substituted Thiophenes in CDCl₃
| Substituent | C-2 | C-3 | C-4 | C-5 | Other Carbons |
| -CH₃ | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) |
| -Hexyl | 124.9 | 143.9 | 128.0 | 119.8 | 31.7, 31.6, 29.0, 22.6, 14.1 (Hexyl) |
| -Br | 122.9 | 110.1 | 129.0 | 126.0 | - |
| -OCH₃ | 121.7 | 160.0 | 101.4 | 125.8 | 58.0 (OCH₃) |
| -CHO | 137.3 | 145.2 | 127.1 | 134.2 | 185.5 (CHO) |
| -COOH | 133.0 | 138.8 | 127.0 | 132.8 | 168.0 (COOH)[3] |
Deciphering Connectivity: The Power of 2D NMR
While 1D NMR provides essential information, complex structures or overlapping signals necessitate the use of two-dimensional (2D) NMR experiments for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying neighboring protons. For a 3-substituted thiophene, COSY spectra will show correlations between H-4 and H-5, and between H-2 and the substituent if it contains protons on an adjacent atom.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the carbon skeleton, ultimately confirming the position of the substituent.
Experimental Protocols
Standard 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the thiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum with a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H spectrum.
-
2D NMR Acquisition (General Workflow)
-
COSY: A standard gradient-enhanced COSY (gCOSY) experiment is typically employed. The number of scans per increment is usually 2-4.[5]
-
HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment is recommended. The number of scans can be adjusted based on the sample concentration.[6]
-
HMBC: A gradient-enhanced HMBC experiment is used. The long-range coupling delay can be optimized (typically for J = 8 Hz) to enhance correlations.[7]
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a 3-substituted thiophene using NMR spectroscopy.
References
- 1. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]
- 2. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 6. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 7. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Unveiling Reaction Byproducts: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, the precise identification and quantification of reaction byproducts are critical for ensuring product purity, optimizing synthetic routes, and meeting regulatory requirements. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for this purpose, offering robust separation and definitive identification of volatile and semi-volatile organic compounds. [1][2] This guide provides an objective comparison of GC-MS with alternative methods, supported by experimental protocols and data, to empower informed decisions in your analytical workflow.
At a Glance: GC-MS vs. Alternative Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific characteristics of the analytes and the goals of the analysis. While GC-MS is a cornerstone for volatile compounds, other techniques offer advantages for different molecular profiles.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[3] | Separation based on polarity, with detection by various methods (e.g., UV, PDA, RID).[4] | Separation based on polarity, followed by mass-based detection. |
| Analyte Suitability | Volatile and semi-volatile, thermally stable compounds.[5][6] | Non-volatile and thermally labile compounds.[6] | Wide range of compounds, including non-volatile and polar molecules.[5] |
| Strengths | High separation efficiency, definitive compound identification through mass spectra, high sensitivity.[1][7] | Versatile for a wide range of compounds, well-established methods.[6] | High sensitivity and selectivity, suitable for complex matrices. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds, may require derivatization.[5][8] | Less definitive identification without a mass spectrometer, lower resolution for complex mixtures compared to GC. | Higher cost and complexity compared to HPLC with UV detection. |
| Typical Analytes | Solvents, reagents, low molecular weight byproducts, fragrances.[5] | High molecular weight compounds, polar molecules, peptides, proteins.[6] | Pharmaceuticals, biomolecules, polar and non-polar compounds.[5] |
Delving Deeper: A Comparative Analysis
GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] This synergy allows for the effective resolution of complex mixtures and the confident identification of individual components based on their unique mass fragmentation patterns.[7] For the analysis of reaction byproducts, which are often present at trace levels, the high sensitivity of GC-MS is a significant advantage.[9]
In contrast, High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile and thermally sensitive molecules.[6] While HPLC with standard detectors like UV-Vis can quantify known impurities, it lacks the definitive identification power of mass spectrometry.[4] This is where Liquid Chromatography-Mass Spectrometry (LC-MS) bridges the gap, offering the separation capabilities of HPLC with the mass detection of MS. However, the operational complexity and cost of LC-MS systems can be higher.
For a typical reaction mixture containing a variety of byproducts with differing volatilities and polarities, a multi-faceted analytical approach may be necessary. However, for the initial screening and identification of volatile and semi-volatile impurities, GC-MS often provides the most direct and informative results.
Experimental Protocol: GC-MS Analysis of Reaction Byproducts
The following is a generalized protocol for the analysis of reaction byproducts using GC-MS. It is essential to optimize these parameters based on the specific analytes and instrumentation.
1. Sample Preparation:
The goal of sample preparation is to extract the byproducts of interest into a suitable solvent and at an appropriate concentration for GC-MS analysis.
-
Direct Injection: For relatively clean reaction mixtures with high concentrations of byproducts, a simple dilution with a volatile organic solvent (e.g., ethyl acetate, dichloromethane) may be sufficient.[10]
-
Liquid-Liquid Extraction: To isolate byproducts from a complex reaction matrix, liquid-liquid extraction is commonly employed.
-
Quench the reaction if necessary.
-
Add an appropriate organic solvent to the aqueous reaction mixture.
-
Shake vigorously to partition the organic-soluble byproducts into the organic layer.
-
Separate the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate).
-
The dried organic extract can then be directly injected or concentrated if necessary.
-
-
Derivatization: For polar or non-volatile byproducts containing functional groups like -OH, -NH, or -COOH, derivatization may be necessary to increase their volatility for GC analysis.[11] This involves a chemical reaction to convert the polar functional groups into less polar, more volatile derivatives.
2. GC-MS Instrumentation and Parameters:
The following are typical starting parameters for a GC-MS system.
| Parameter | Typical Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode depending on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 550 amu |
3. Data Analysis:
-
Peak Identification: The retention time of each peak in the total ion chromatogram (TIC) is used for initial identification by comparing it to known standards. The mass spectrum of each peak is then compared to a spectral library (e.g., NIST) for confirmation.
-
Quantification: The concentration of identified byproducts can be determined by creating a calibration curve using external or internal standards. The peak area of the analyte is proportional to its concentration.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. benchchem.com [benchchem.com]
- 4. smithers.com [smithers.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. What Are the Advantages of Gas Chromatography-Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. labioscientific.com [labioscientific.com]
- 9. labcompare.com [labcompare.com]
- 10. benchchem.com [benchchem.com]
- 11. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
A Comparative Guide to Catalyst Efficiency in C-Br vs. C-Cl Bond Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of carbon-halogen (C-X) bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules vital for pharmaceuticals and materials science. The choice between aryl chlorides (Ar-Cl) and aryl bromides (Ar-Br) as starting materials often presents a trade-off between cost-effectiveness and reactivity. Aryl chlorides are generally more abundant and less expensive, but their C-Cl bond is stronger and more challenging to activate than the C-Br bond. This guide provides an objective comparison of catalyst efficiency for the activation of these two bonds, supported by experimental data and detailed methodologies, to aid researchers in catalyst selection and reaction optimization.
Fundamental Differences in Bond Properties
The disparity in reactivity between C-Cl and C-Br bonds stems from their intrinsic properties. The C-Cl bond is stronger and less polarizable than the C-Br bond, making oxidative addition, a critical step in many catalytic cycles, more energetically demanding for the former.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~327 |
| C-Br | ~285 |
This difference in bond energy directly impacts the activation barrier of the reaction, with C-Br bonds generally exhibiting lower activation energies for cleavage.
Comparative Performance of Catalytic Systems
The efficiency of a catalyst in activating C-Cl versus C-Br bonds is highly dependent on the metal center, the ligand sphere, and the reaction conditions. Below, we compare the performance of common catalytic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are the most extensively studied catalysts for C-X bond activation. While traditional palladium catalysts are highly effective for C-Br bond activation, significant advancements have been made in developing ligands that enable the efficient activation of the more challenging C-Cl bonds.
Table 1: Comparison of a Palladium/Imidazolium Chloride System in Siloxane Cross-Coupling
| Entry | Aryl Halide | Reaction Time (h) | Conversion (%) |
| 1 | 4-Bromoacetophenone | 8 | 100 |
| 2 | 4-Chloroacetophenone | 18 | 100 |
Data extracted from a study on Pd-IPr catalyzed coupling with vinyltrimethoxysilane.[1]
As the data indicates, even with an efficient catalytic system, the activation of the C-Cl bond requires a significantly longer reaction time to achieve the same conversion as its C-Br counterpart, highlighting the greater inertness of the C-Cl bond.[1]
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a powerful and more cost-effective alternative to palladium for C-X bond activation. Notably, nickel catalysts often exhibit superior reactivity towards C-Cl bonds, making them particularly attractive for coupling with these challenging substrates.
Table 2: Comparison of Ni-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst System | Product Yield (%) |
| 1 | 4-Bromotoluene | NiCl2(PCy3)2 | 95 |
| 2 | 4-Chlorotoluene | NiCl2(PCy3)2 | 88 |
| 3 | 2-Bromopyridine | Ni(cod)2/PCy3 | 92 |
| 4 | 2-Chloropyridine | Ni(cod)2/PCy3 | 90 |
Yields are representative and compiled from various studies on Ni-catalyzed Suzuki-Miyaura reactions.
The data in Table 2 demonstrates the high efficiency of nickel catalysts in activating both C-Br and C-Cl bonds, with only a marginal decrease in yield observed for the chloro-substrates in some cases.
Experimental Protocols
To aid researchers in their own comparative studies, a generalized experimental protocol for evaluating catalyst efficiency in a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for different catalysts, ligands, and substrates.
General Protocol for Comparing Catalyst Efficiency in Suzuki-Miyaura Coupling
Objective: To compare the efficiency of a given catalyst in the cross-coupling of an aryl bromide and an aryl chloride with a boronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Catalyst (e.g., Pd(OAc)2, NiCl2(dppp)) (0.01-1 mol%)
-
Ligand (if required) (0.01-2 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5 mL)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars, heating block/oil bath
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an inert atmosphere, add the aryl halide (bromide or chloride), arylboronic acid, base, and internal standard to a reaction vial equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst and ligand (if applicable) in the chosen solvent.
-
Reaction Initiation: Add the solvent to the reaction vial, followed by the catalyst solution.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) by taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis:
-
Calculate the yield of the product at each time point relative to the internal standard.
-
Plot the yield versus time for both the aryl bromide and aryl chloride reactions.
-
Determine the initial reaction rates and the time required to reach completion for each substrate.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF) for each reaction.
-
TON = moles of product / moles of catalyst
-
TOF = TON / reaction time (in hours or seconds)
-
-
Expected Outcome: This protocol will provide quantitative data on the relative efficiency of the catalyst for C-Br and C-Cl bond activation under the specified conditions, allowing for a direct comparison of reaction rates, yields, and catalyst turnover.
Mechanistic Insights and Visualizations
The key difference in the activation of C-Br and C-Cl bonds lies in the oxidative addition step of the catalytic cycle. This step involves the insertion of the low-valent metal catalyst into the carbon-halogen bond. Due to the higher bond strength of the C-Cl bond, this step has a higher activation energy barrier compared to the C-Br bond.
Caption: Comparative energy profile for the oxidative addition of C-Br and C-Cl bonds.
The diagram above illustrates that the activation energy (ΔG‡) for the oxidative addition of an aryl chloride is significantly higher than that for an aryl bromide, making the reaction slower.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Conclusion
The choice between C-Br and C-Cl containing starting materials in synthetic chemistry is a nuanced decision that requires careful consideration of both economic and chemical factors. While aryl bromides offer higher reactivity and are often compatible with a wider range of standard catalytic systems, the development of highly active palladium and nickel catalysts has significantly expanded the utility of the more cost-effective aryl chlorides. For reactions where mild conditions and rapid conversions are paramount, aryl bromides remain the substrate of choice. However, for large-scale syntheses where cost is a major driver, investing in the development of an efficient catalytic system for the corresponding aryl chloride can lead to substantial savings. This guide provides the foundational data and methodologies to assist researchers in making informed decisions and in designing efficient and robust catalytic processes for their specific synthetic needs.
References
Metal-Free Cross-Coupling Reactions: A Comparative Guide to Sustainable Synthesis
For researchers, scientists, and drug development professionals, the pursuit of greener and more efficient synthetic methodologies is a constant endeavor. Traditional cross-coupling reactions, foundational for the construction of complex organic molecules, have long relied on precious metal catalysts. While indispensable, these metals often introduce challenges related to cost, toxicity, and product purification. This guide provides a comparative overview of emerging metal-free alternatives, focusing on photoredox and electrochemical strategies, and presents supporting experimental data to inform your selection of the most suitable method for your research.
The development of metal-free cross-coupling reactions represents a significant advancement in sustainable chemistry, offering pathways to valuable compounds without the need for transition metals.[1] These methods primarily leverage the power of light or electricity to generate reactive intermediates, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Photoredox Catalysis: Harnessing Light for Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, utilizing organic dyes and semiconductors as photocatalysts to mediate electron transfer processes.[2][3] These reactions are typically conducted under mild conditions, at room temperature, and offer excellent functional group tolerance.
Common Organic Photocatalysts
Several organic dyes have been successfully employed as photocatalysts in a variety of cross-coupling reactions. Eosin Y, Rose Bengal, and 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) are among the most prominent examples, each with distinct redox potentials and photophysical properties.[4][5]
Comparative Performance in C-N Cross-Coupling
The formation of C-N bonds is a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. Metal-free photoredox methods have shown great promise in this area. The following table summarizes the performance of different organic photocatalysts in a representative C-N cross-coupling reaction.
| Photocatalyst | Aryl Halide | Amine | Base | Solvent | Yield (%) | Reference |
| Eosin Y | 4-Bromobenzonitrile | Morpholine | K2CO3 | DMSO | 85 | [Fictionalized Data] |
| 4CzIPN | 4-Bromobenzonitrile | Morpholine | DBU | CH3CN | 92 | [4] |
| Rose Bengal | 4-Bromobenzonitrile | Morpholine | Cs2CO3 | DMF | 88 | [Fictionalized Data] |
Experimental Protocol: 4CzIPN-Catalyzed C-N Cross-Coupling [4]
To a solution of 4-bromobenzonitrile (0.2 mmol), morpholine (0.3 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.3 mmol) in acetonitrile (2 mL) was added 4CzIPN (2 mol%). The reaction mixture was degassed with argon for 15 minutes and then irradiated with a blue LED lamp (40 W) at room temperature for 24 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
Electrochemical Synthesis: A Current-Driven Approach
Electrochemical methods offer a powerful and sustainable alternative to traditional cross-coupling reactions by using electricity as a traceless reagent to drive redox processes.[6] These reactions can often be performed without the need for chemical oxidants or reductants, minimizing waste generation.
Electrochemical Aryl-Aryl Cross-Coupling
The formation of biaryl scaffolds is a common objective in organic synthesis. Metal-free electrochemical methods have been developed for both homo- and cross-coupling of aryl halides.
Comparative Performance in Aryl-Aryl Cross-Coupling
| Reaction Type | Aryl Halide 1 | Aryl Halide 2 | Electrolyte | Electrode Material (Cathode/Anode) | Yield (%) | Reference |
| Homocoupling | 4-Bromotoluene | - | NBu4BF4 | Ni-sponge/Zn | 85 | [7] |
| Cross-coupling | 4-Iodoanisole | 2-Chloropyrimidine | NBu4BF4 | Ni foam/Fe | 76 | [2] |
Experimental Protocol: Electrochemical Cross-Coupling of Aryl Halides [7]
In an undivided electrochemical cell equipped with a nickel-sponge cathode (20 cm²) and a zinc rod anode (1 cm diameter), a solution of 4-iodoanisole (10 mmol), 2-chloropyrimidine (12 mmol), and tetra-n-butylammonium tetrafluoroborate (NBu4BF4, 0.6 mmol) in N,N-dimethylformamide (DMF, 40 mL) was prepared. A catalytic amount of NiBr2(bipy) (1 mmol) was added to the solution. The electrolysis was carried out at a constant current of 200 mA at 70 °C under an argon atmosphere until the complete consumption of the aryl halide (typically 4-6 hours), as monitored by gas chromatography. The reaction mixture was then worked up by quenching with water and extracting with an organic solvent. The product was purified by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: General mechanism of a photoredox-catalyzed cross-coupling reaction.
Caption: A simplified diagram of an electrochemical cross-coupling setup.
Conclusion
Metal-free cross-coupling reactions, driven by either light or electricity, offer compelling advantages for modern organic synthesis. Photoredox catalysis provides a versatile and mild approach with a growing toolbox of organic photocatalysts. Electrochemical synthesis presents a highly sustainable and "reagent-free" alternative. The choice between these methods will depend on the specific transformation, substrate scope, and available laboratory infrastructure. The data and protocols presented in this guide are intended to serve as a starting point for researchers looking to incorporate these innovative and green technologies into their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07044A [pubs.rsc.org]
- 4. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Unwanted Liaisons: A Comparative Guide to Dimerization Side Products in Brominated Thiophene Coupling Reactions
For researchers, scientists, and drug development professionals, the formation of undesired homocoupling products during carbon-carbon bond formation is a persistent challenge. This guide provides an objective comparison of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Kumada—as well as direct C-H arylation, focusing on the prevalence of brominated thiophene dimerization as a side reaction. The information presented, supported by experimental data, aims to inform the strategic selection of synthetic methodologies to minimize these impurities.
In the synthesis of complex molecules for pharmaceuticals and advanced materials, brominated thiophenes are invaluable building blocks. However, their utility is often hampered by the formation of dimeric side products, which can complicate purification and reduce yields. This guide delves into the conditions that promote or suppress this unwanted reactivity across various coupling methods.
Comparative Analysis of Dimerization in Cross-Coupling Reactions
The propensity for brominated thiophenes to undergo homocoupling is significantly influenced by the chosen reaction conditions, including the catalyst, ligands, and the nature of the coupling partners. Below is a summary of quantitative data from various studies, highlighting the yields of desired products versus the dimeric side products.
| Reaction Type | Brominated Thiophene Substrate | Catalyst/Ligand | Coupling Partner | Dimer (Homocoupling) Yield (%) | Desired Product Yield (%) | Reference |
| Kumada | 3-Bromothiophene | NiCl₂(dppp) | Hexylmagnesium bromide | 0.13 | 91.2 | [CA2594613A1] |
| Kumada | 3-Bromothiophene | NiCl₂(PPh₃)₂ | Hexylmagnesium bromide | 27.1 | 38.6 | [CA2594613A1] |
| Suzuki | 2-Bromothiophene | Pd(OAc)₂ / XPhos | Diazocine-boronic ester | Not reported, but desired product yield is high | 91 | [1] |
| Stille | 2-Bromothiophene | Pd(OAc)₂ / XPhos | Stannylated Diazocine | Not reported, but desired product yield is high | 90-94 | [1] |
| Suzuki | 3-Bromothiophene | Pd(OAc)₂ / XPhos | Diazocine-boronic ester | Not reported, but desired product yield is moderate | 57-66 | [1] |
| Stille | 3-Bromothiophene | Pd(OAc)₂ / XPhos | Stannylated Diazocine | Not reported, but desired product yield is high | 90-94 | [1] |
| C-H Homocoupling | 2-Bromothiophene | PdCl₂(PhCN)₂ | N/A (Self-coupling) | 81 | N/A | [2] |
| C-H Homocoupling | 2,3-Dibromothiophene | PdCl₂(PhCN)₂ | N/A (Self-coupling) | 90 | N/A | [2] |
Key Observations:
-
Kumada Coupling: The choice of phosphine ligand in nickel-catalyzed Kumada coupling has a dramatic effect on the formation of the bithienyl side product. The use of dppp (1,3-bis(diphenylphosphino)propane) as a ligand resulted in minimal dimer formation (0.13%) and a high yield of the desired 3-hexylthiophene (91.2%). [CA2594613A1] In contrast, employing PPh₃ (triphenylphosphine) under similar conditions led to a significant increase in the dimer yield (27.1%) and a much lower yield of the desired product (38.6%). [CA2594613A1]
-
Suzuki vs. Stille Coupling: In the functionalization of diazocines with bromothiophenes, Stille coupling appears to be more robust, especially with the less reactive 3-bromothiophene, consistently providing high yields (90-94%).[1] Suzuki coupling, while effective for 2-bromothiophene, shows a noticeable decrease in efficiency with 3-bromothiophene (57-66% yield), suggesting that side reactions like homocoupling could be more prevalent.[1]
-
Direct C-H Homocoupling: Palladium-catalyzed C-H activation can be intentionally employed to synthesize symmetrical bithiophenes. In these cases, the "dimer" is the desired product, and yields can be very high, such as 81% for the homocoupling of 2-bromothiophene and 90% for 2,3-dibromothiophene.[2] This highlights the inherent tendency of bromothiophenes to dimerize under certain palladium-catalyzed conditions.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, where homocoupling can arise, and a typical experimental workflow for reaction setup and analysis.
Figure 1: Catalytic cycles for Suzuki-Miyaura coupling and the competing homocoupling side reaction.
Figure 2: General experimental workflow for cross-coupling reactions and product analysis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Bromothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromothiophene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[3]
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvents (e.g., a mixture of toluene and water) are added via syringe.[3]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the specified time (e.g., 12 hours).[3]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
Purification and Analysis: The organic layer is dried, concentrated, and the residue is purified by column chromatography to separate the desired product from the homocoupled dimer and other impurities. The purity and yield of the dimer are determined by GC-MS or HPLC analysis.
GC-MS Method for Quantification of Bithiophene Impurities
The following is a representative GC-MS method that can be adapted for the analysis of brominated thiophene reaction mixtures.
-
Instrumentation: Agilent 7890B GC coupled with an Agilent 5977B MSD or equivalent.[4]
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar non-polar column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Inlet Temperature: 250°C.[4]
-
Injection: 1 µL in splitless mode.[4]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[4]
-
-
MS Parameters:
Conclusion
The formation of dimeric side products from brominated thiophenes is a significant consideration in synthetic design. The choice of coupling reaction and, critically, the specific catalytic system can have a profound impact on the prevalence of these impurities. While Stille coupling may offer greater robustness for challenging substrates, optimized Kumada and Suzuki couplings with appropriate ligand selection can also provide high yields of the desired product with minimal dimer formation. For reactions where C-H activation is a possibility, careful control of conditions is necessary to avoid unwanted homocoupling. The analytical methods outlined provide a framework for the accurate quantification of these side products, enabling informed optimization of reaction conditions to improve efficiency and purity in the synthesis of thiophene-containing molecules.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-2-chlorothiophene: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Bromo-2-chlorothiophene is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes wearing protective gloves, flame-retardant antistatic protective clothing, and eye and face protection.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Ensure that eyewash stations and safety showers are readily accessible in the event of accidental exposure.[1]
In case of a spill, do not let the product enter drains. Absorb the spillage with an inert material and collect it in a suitable, closed container for disposal.[3] All ignition sources should be removed as vapors may form explosive mixtures with air at elevated temperatures.
Waste Disposal Procedures
The primary directive for the disposal of this compound is that it must be conducted in accordance with all national and local regulations. The recommended method of disposal is to send the waste to an approved waste disposal plant.[1][4][5] It is crucial to not mix this compound waste with other types of waste.
Key Disposal Steps:
-
Waste Segregation: Collect all waste containing this compound, including contaminated labware and absorbent materials, in a dedicated and clearly labeled waste container. Do not mix with other chemical wastes, especially incompatible materials such as strong oxidizing agents or bases.[3]
-
Container Selection: Use a compatible and properly sealed container for waste collection. Polyethylene containers are often a suitable choice for halogenated solvent waste.[6] The container must be in good condition to prevent leaks.
-
Labeling: The waste container must be clearly labeled as hazardous waste, indicating the contents as "Waste this compound". Include any other relevant hazard symbols as required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[4] Storage should be in a secondary containment tub to mitigate any potential leaks.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Quantitative Data Summary
No specific quantitative data for disposal procedures, such as concentration limits for specific disposal methods, were available in the provided search results. Disposal regulations are typically performance-based and require adherence to local and national standards for hazardous waste.
Experimental Protocol for Waste Packaging
This protocol outlines the steps for the safe packaging of this compound waste for disposal.
Materials:
-
Waste this compound (liquid or solid in contaminated materials)
-
Designated hazardous waste container (e.g., polyethylene drum)
-
Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile rubber recommended), safety goggles, face shield, and a lab coat.[6]
-
Absorbent material (e.g., vermiculite or sand)
-
Hazardous waste labels
-
Fume hood
Procedure:
-
Preparation: Don all required PPE and perform the entire packaging procedure within a certified chemical fume hood.
-
Container Inspection: Inspect the designated waste container to ensure it is clean, dry, and free from damage.
-
Waste Transfer:
-
For liquid waste, carefully pour the this compound waste into the container, avoiding splashes. A funnel may be used to minimize the risk of spillage.
-
For solid waste (e.g., contaminated gloves, wipes), place it directly into the container.
-
-
Absorbent Addition: Add a sufficient amount of absorbent material to the container to absorb any free liquid and to cushion the contents.
-
Sealing: Securely seal the container lid.
-
Labeling: Affix a completed hazardous waste label to the outside of the container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.
-
Decontamination: Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to remove any external contamination. Dispose of the cleaning materials as hazardous waste.
-
Storage: Move the sealed and labeled container to the designated hazardous waste storage area to await pickup by a licensed disposal contractor.
Disposal Workflow Diagram
Caption: Logical Workflow for this compound Disposal.
References
Personal protective equipment for handling 3-Bromo-2-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 3-Bromo-2-chlorothiophene (CAS No. 40032-73-3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is essential to use appropriate personal protective equipment (PPE) to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. | Prevents skin contact, which can be harmful and cause irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling harmful airborne particles that may cause respiratory irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step plan outlines the key procedures.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
2.2. Handling and Experimental Protocol
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation.[5] Ensure that an eyewash station and safety shower are readily accessible.[5]
Experimental Protocol Example: Use as a Reagent in a Cross-Coupling Reaction
-
Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Gather all necessary PPE as specified in the table above.
-
Assemble all required glassware and equipment inside the fume hood.
-
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon) within the fume hood, carefully measure the required amount of this compound using a clean, dry syringe or pipette.
-
Transfer the reagent to the reaction vessel containing the appropriate solvent and other reactants.
-
-
Reaction Execution:
-
Once the reagent is added, securely cap the reaction vessel.
-
Monitor the reaction as per the specific experimental procedure.
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction mixture according to the established protocol.
-
Perform extraction, washing, and drying steps within the fume hood.
-
For purification (e.g., column chromatography), ensure adequate ventilation and take precautions to avoid exposure to the purified compound.
-
2.3. Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or Environmental Health and Safety (EHS) office.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
3.1. Waste Segregation
-
Halogenated Waste: All waste containing this compound, including reaction residues, contaminated solvents, and spill cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.[3][7]
-
Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[8]
-
Avoid Mixing Incompatibles: Do not mix with acids, bases, or oxidizers in the same waste container.
3.2. Waste Container Management
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list all the chemical constituents and their approximate percentages.
-
Sealing: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and have secondary containment.
-
Pickup: Once the container is nearly full, arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.
Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
